3-Octadecylphenol
Description
Structure
2D Structure
Properties
CAS No. |
63442-91-1 |
|---|---|
Molecular Formula |
C24H42O |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
3-octadecylphenol |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(25)22-23/h18,20-22,25H,2-17,19H2,1H3 |
InChI Key |
GWEIDBLEDZNHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
The Green Synthesis of 3-Octadecylphenol: A Technical Guide from Renewable Resources
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of modern chemical synthesis. This technical guide provides an in-depth exploration of the synthesis of 3-octadecylphenol, a valuable platform chemical, from renewable sources. The primary focus is on the utilization of cardanol (B1251761), a key component of cashew nutshell liquid (CNSL), a readily available and non-food-competitive byproduct of the cashew industry.[1][2] This document outlines the core synthesis pathways, detailed experimental protocols, and quantitative data to support researchers in the lab and professionals in drug development.
Introduction: The Promise of Cashew Nutshell Liquid
Cashew nutshell liquid (CNSL) is a rich source of phenolic lipids, making it an attractive renewable feedstock for the chemical industry.[1][3] The primary component of distilled technical-grade CNSL is cardanol, a mixture of 3-alkylphenols with a C15 side chain exhibiting varying degrees of unsaturation.[1] The four main constituents of cardanol are 3-pentadecylphenol (B1217947), 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol, and 3-(pentadeca-8,11,14-trienyl)phenol.[1] The fully saturated derivative, 3-pentadecylphenol (often referred to as hydrogenated cardanol), is a stable and versatile chemical intermediate.[4][5][6]
The conversion of cardanol to this compound (more accurately, 3-pentadecylphenol, given the C15 chain of cardanol) primarily involves the hydrogenation of the unsaturated alkyl side chains. This process yields a product with enhanced stability and broader applicability in the synthesis of resins, surfactants, and pharmaceutical intermediates.[7][8]
Synthesis Pathway: From Cardanol to 3-Pentadecylphenol
The principal and most direct route for the synthesis of 3-pentadecylphenol from cardanol is through catalytic hydrogenation. This process saturates the double bonds in the C15 alkyl side chain of the various cardanol constituents.
Caption: General workflow for the catalytic hydrogenation of cardanol to 3-pentadecylphenol.
Experimental Protocols
This section details the experimental procedures for the hydrogenation of cardanol. The protocols are based on methodologies reported in the scientific literature.
Materials and Equipment
-
Substrate: Cardanol (distilled from CNSL)
-
Catalysts: 10% Palladium on Carbon (Pd/C), Nickel, Copper, Platinum black[5][7]
-
Solvent: Cyclohexane (B81311), or other suitable inert solvent[7]
-
Hydrogen Source: Hydrogen gas cylinder
-
Reaction Vessel: High-pressure steel autoclave
-
Purification: Filtration system, rotary evaporator
General Hydrogenation Procedure
The following protocol is a generalized procedure based on common laboratory practices for catalytic hydrogenation.
Caption: Step-by-step experimental workflow for the hydrogenation of cardanol.
Detailed Steps:
-
Charging the Reactor: In a 100 ml steel autoclave, place cardanol (e.g., 4.514 g, 15 mmol), a suitable solvent like cyclohexane (12 ml), and the heterogeneous catalyst (e.g., 10% Pd/C).[7]
-
Sealing and Purging: Seal the autoclave. To ensure an inert atmosphere, pressurize the vessel with argon to 20 bar and then carefully vent the pressure. Repeat this process three times. Subsequently, purge the system with hydrogen gas by pressurizing to 20 bar and venting, also repeated three times.[7]
-
Reaction Initiation: After purging, pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 20-25 bar).[7]
-
Reaction Conditions: Commence stirring (e.g., 600 rpm) and maintain the desired reaction temperature. Reactions can be run at room temperature or moderately increased temperatures (e.g., 45°C) for varying durations (e.g., 2 to 24 hours), depending on the catalyst and desired product selectivity.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude product.[7]
-
Analysis: The final product can be analyzed using techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and purity.[7]
Quantitative Data and Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the hydrogenation process. The following table summarizes data from various studies on the hydrogenation of cardanol.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Solvent | Key Product(s) | Yield (%) | Reference |
| 10% Pd/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylphenol & 3-Pentadecylcyclohexan-1-one | - | [7] |
| 10% Pd/C | 45 | 25 dropping to 7.5 | ~24 | Cyclohexane | 3-Pentadecylcyclohexan-1-one | Good | [7] |
| 5% Ru/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylcyclohexan-1-ol | 99 | [7] |
| 5% Rh/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylphenol | 99 | [7] |
| Raney Ni | - | - | - | - | Hydrogenated Cardanol | - | [5] |
| Pt black | - | - | - | - | Hydrogenated Cardanol | - | [5] |
Note: Yields can vary based on the precise composition of the starting cardanol and specific reaction optimization. Some reactions listed aim for intermediate products like cyclohexanones or cyclohexanols.
Alternative Renewable Feedstocks for Phenol (B47542) Production
While CNSL is a prime source for 3-alkylphenols, research is ongoing to produce phenol and its derivatives from other abundant renewable resources, primarily lignocellulosic biomass.[9][10] Lignin (B12514952), a complex aromatic biopolymer, is a significant component of wood and agricultural residues and represents a vast, underutilized source of aromatic compounds.[9][11]
Key strategies for converting lignin to phenols include:
-
Reductive Fractionation: This process depolymerizes lignin into alkylmethoxyphenols.[10]
-
Catalytic Upgrading: Subsequent demethoxylation and dealkylation of these intermediates, often using catalysts like supported gold nanoparticles or zeolites, can yield phenol.[9][12]
Caption: Simplified pathway for the production of phenol from lignin.
Conclusion and Future Outlook
The synthesis of this compound and related phenolic compounds from renewable resources like cashew nutshell liquid offers a sustainable alternative to petrochemical-based production routes. The catalytic hydrogenation of cardanol is a well-established and efficient method to produce 3-pentadecylphenol. Further research into catalyst optimization can enhance the selectivity and reduce the energy intensity of this process. Concurrently, the development of pathways to produce phenols from other abundant biomass sources like lignin will be crucial in diversifying the portfolio of green platform chemicals. For researchers and professionals in drug development, these bio-based phenols represent a starting point for the synthesis of novel compounds with potentially favorable environmental profiles.[8] The continued exploration of these green chemical pathways is vital for the advancement of a sustainable chemical industry.
References
- 1. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Phenol Polymers: Recent Advances in Food and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US2284369A - Hydrogenated cardanol and methods of making the same - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KIT - Meier Group - Institute of Organic Chemistry - Research - Renewable Resources [ioc.kit.edu]
- 12. WO2019177458A1 - Catalytic conversion of biomass to biophenol - Google Patents [patents.google.com]
Physicochemical Properties of 3-Octadecylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with a long aliphatic chain. In this case, an 18-carbon octadecyl group is attached to the third position of the benzene (B151609) ring. The amphiphilic nature of this compound, with its hydrophilic phenolic head and a large hydrophobic tail, governs its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities and related signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, membrane permeability, and potential interactions with biological targets. Due to the limited availability of direct experimental data for this compound, this guide also includes predicted values and data from its close structural analog, 3-pentadecylphenol, for comparative purposes.
Table 1: Quantitative Physicochemical Data for this compound and Analogs
| Property | This compound (Predicted/Experimental) | 3-Pentadecylphenol (Experimental Analog) |
| Molecular Formula | C₂₄H₄₂O | C₂₁H₃₆O |
| Molecular Weight | 346.6 g/mol | 304.51 g/mol |
| Melting Point | 58 °C (for "Phenol, octadecyl-") | 50-53 °C[1] |
| Boiling Point | 453.1 ± 14.0 °C (Predicted) | 190-195 °C at 1 mmHg[1] |
| Water Solubility | Very low (Predicted) | 3.6 x 10⁻⁵ g/L (Predicted) |
| logP (Octanol-Water Partition Coefficient) | High (Predicted) | 8.94 (ALOGPS Predicted) |
| pKa (Acid Dissociation Constant) | 10.42 ± 0.30 (Predicted) | 10.11 (ChemAxon Predicted) |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of long-chain alkylphenols like this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via Friedel-Crafts alkylation of phenol with 1-octadecene (B91540) using an acid catalyst.
Materials:
-
Phenol
-
1-Octadecene
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15)
-
Solvent (e.g., toluene, xylene)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Reaction flask with a stirrer, thermometer, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phenol in a suitable solvent such as toluene.
-
Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically between 80-150 °C).
-
Slowly add 1-octadecene to the reaction mixture with vigorous stirring.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with an aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining catalyst and unreacted phenol.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Workflow for the Synthesis of this compound
A flowchart illustrating the key steps in the synthesis of this compound.
Determination of Melting Point
Due to the waxy nature of this compound, the capillary melting point method is suitable.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Boiling Point
For high-boiling-point compounds like this compound, boiling point determination is typically performed under reduced pressure to prevent decomposition.
Procedure:
-
A small amount of the sample is placed in a distillation flask.
-
The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.
-
The boiling point at atmospheric pressure can be estimated using a nomograph.
Determination of Water Solubility
The shake-flask method is a common technique for determining the solubility of hydrophobic compounds.
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Determination of pKa
The acid dissociation constant (pKa) of a phenolic compound can be determined by spectrophotometric titration.
Procedure:
-
A solution of this compound in a suitable solvent (e.g., a methanol-water mixture) is prepared.
-
The UV-Vis spectrum of the solution is recorded at various pH values, achieved by adding small increments of a strong acid or base.
-
The pKa is determined by analyzing the changes in the absorbance spectrum as a function of pH, as the phenolic and phenolate (B1203915) forms have different absorption maxima.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Procedure:
-
A solution of this compound is prepared in either water or n-octanol.
-
Equal volumes of n-octanol and water are placed in a flask, and a known amount of the this compound solution is added.
-
The flask is shaken for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two layers.
-
The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for logP Determination
A simplified workflow for the experimental determination of the logP value.
Biological Activity and Signaling Pathways
Long-chain alkylphenols, including this compound, are known to exhibit biological activity, with concerns raised about their potential as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones.
The estrogenic activity of some alkylphenols is thought to be mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of these compounds to estrogen receptors can trigger downstream signaling pathways normally activated by estradiol, leading to changes in gene expression and cellular responses.
While specific signaling pathways for this compound have not been extensively studied, research on other long-chain alkylphenols, such as nonylphenol and octylphenol, suggests potential mechanisms. For instance, some studies have shown that these compounds can influence immune responses by affecting the development of T-helper cells (Th1 and Th2).
Potential Signaling Pathway Affected by Long-Chain Alkylphenols
A diagram illustrating a potential mechanism of endocrine disruption by this compound.
Conclusion
This compound is a molecule of significant interest due to its unique physicochemical properties and potential biological activities. This guide has summarized the available quantitative data, provided detailed experimental protocols for the characterization of this and similar compounds, and offered insights into its potential interactions with biological systems. Further experimental investigation is warranted to fully elucidate the properties and biological effects of this compound, which will be crucial for its safe and effective application in research and drug development.
References
3-Octadecylphenol: A Technical Guide to Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Octadecylphenol is a long-chain alkylphenol, a class of compounds with diverse industrial applications and emerging biological significance. The precise structural elucidation and comprehensive characterization of this compound are paramount for understanding its physicochemical properties, potential biological activities, and for ensuring its purity and consistency in any application. This technical guide outlines the standard methodologies for the structural determination and characterization of this compound, providing expected data based on analogous long-chain alkylphenols due to the limited availability of specific experimental data for this compound.
Structural Elucidation Workflow
The structural elucidation of an unknown compound like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula and connectivity.
Caption: A generalized workflow for the structural elucidation of an organic compound.
Physicochemical Properties
| Property | Expected Value/Characteristic | Method of Determination |
| Molecular Formula | C24H42O | High-Resolution Mass Spectrometry |
| Molecular Weight | 346.60 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Expected to be higher than 3-pentadecylphenol (B1217947) (54.5 °C) | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), sparingly soluble in polar solvents. | Solubility Assays |
| logP | > 8 | Calculated or experimentally determined by partitioning between octanol (B41247) and water. |
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.
Expected Data:
| Ion | m/z (Expected) | Interpretation |
| [M]+ | 346 | Molecular Ion |
| [M-C17H35]+ | 107 | Benzylic cleavage, characteristic of alkylphenols |
| C7H7O+ | 107 | Fragment corresponding to the hydroxyphenyl moiety |
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample solution is introduced into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution is infused at a low flow rate. The mass spectrum is acquired over a suitable m/z range (e.g., 50-1000).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Expected 1H NMR Data (in CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | t | 1H | Aromatic H (para to OH) |
| ~6.7-6.8 | m | 3H | Aromatic H (ortho and meta to OH) |
| ~4.5-5.5 | br s | 1H | Phenolic -OH |
| ~2.5 | t | 2H | Ar-CH2- |
| ~1.6 | m | 2H | Ar-CH2-CH2- |
| ~1.2-1.4 | br s | 30H | -(CH2)15- |
| ~0.9 | t | 3H | -CH3 |
Expected 13C NMR Data (in CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH |
| ~145 | C-CH2 (ipso) |
| ~129 | Aromatic CH |
| ~121 | Aromatic CH |
| ~115 | Aromatic CH |
| ~112 | Aromatic CH |
| ~36 | Ar-CH2- |
| ~32 | Ar-CH2-CH2- |
| ~29-30 | -(CH2)n- |
| ~22.7 | -CH2-CH3 |
| ~14.1 | -CH3 |
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Analysis: 1H and 13C NMR spectra are acquired. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1][2][3]
Expected IR Data:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300-3500 | Strong, Broad | O-H stretch (phenolic)[1][3] |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Strong | Aliphatic C-H stretch |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretch[3] |
| ~1150-1250 | Strong | C-O stretch (phenolic)[2] |
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl, KBr).
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm-1.
Potential Biological Activity and Signaling Pathways
Long-chain alkylphenols, such as derivatives of cardanol (B1251761) from cashew nut shell liquid, have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While the specific biological activity of this compound is not well-documented, a hypothetical signaling pathway that could be modulated by such a compound is the NF-κB pathway, which is central to inflammation.
Caption: A hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The structural elucidation and characterization of this compound can be systematically achieved through a combination of modern spectroscopic techniques. While specific experimental data for this compound is scarce, the expected physicochemical and spectroscopic properties can be reliably predicted based on its chemical structure and comparison with well-characterized analogues. This guide provides a comprehensive framework for researchers to approach the analysis of this compound and similar long-chain alkylphenols, facilitating further research into their properties and potential applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
Biological Activity of 3-Octadecylphenol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Octadecylphenol, a phenolic compound characterized by a long alkyl chain, belongs to a class of molecules known as long-chain alkylphenols. While specific research on the biological activities of this compound is limited in publicly available scientific literature, its structural similarity to other well-studied long-chain alkylphenols, such as cardanol, anacardic acid, and urushiol (B600771), suggests a potential for a range of significant biological effects. This technical guide provides a comprehensive overview of the known biological activities of these structurally related compounds to infer the potential therapeutic and cytotoxic properties of this compound and its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Introduction to Long-Chain Alkylphenols
Phenolic compounds are a diverse group of secondary metabolites found in plants, recognized for a wide array of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The presence of a long alkyl chain, as seen in this compound, imparts a lipophilic character to the molecule, which can significantly influence its interaction with biological membranes and cellular targets. This structural feature is shared by other bioactive phenolic lipids such as cardanol, the main component of cashew nutshell liquid (CNSL), anacardic acid, also from CNSL, and urushiol, the allergenic component of poison ivy.[1][2][3] The biological activities of these related compounds provide a strong basis for predicting the potential bioactivities of this compound.
Biological Activities of Structurally Related Long-Chain Alkylphenols
Due to the limited direct data on this compound, this section summarizes the biological activities of cardanol, anacardic acid, and urushiol to provide a predictive framework.
Cytotoxic and Anticancer Activity
Phenolic compounds are widely known for their cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[4][5]
-
Anacardic Acid: Has demonstrated cytotoxic effects against several cancer cell lines. It is known to inhibit several clinically relevant enzymes, including histone acetyltransferases (HATs), which plays a role in its anticancer activity.[6][7]
-
Urushiol: Has shown cytotoxic and growth-inhibitory effects on gastric cancer cells in a dose-dependent manner, with IC50 values of approximately 15 µg/ml on MKN-45 cells and 20 µg/ml on MKN-28 cells.[5] The mechanism involves the induction of apoptosis through a p53-dependent pathway.[5]
-
Cardanol: Cytotoxic effects on human keratinocyte (HaCaT) cells have been observed at concentrations greater than 10 µg/mL.[4]
Table 1: Cytotoxicity of Structurally Related Long-Chain Alkylphenols
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Urushiol | MKN-45 (Gastric Cancer) | ~15 µg/mL | [5] |
| Urushiol | MKN-28 (Gastric Cancer) | ~20 µg/mL | [5] |
| Cardanol | HaCaT (Keratinocytes) | > 10 µg/mL | [4] |
| Anacardic Acid Derivative | Breast Cancer Cells | Not specified | [6] |
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented and are often attributed to their ability to disrupt microbial cell membranes, leading to cell death.[8]
-
Anacardic Acid: Exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[2] For instance, anacardic acid with a triene side chain was found to be significantly more effective against S. mutans and S. aureus than salicylic (B10762653) acid.[2] A synergistic effect has also been observed when anacardic acid is combined with standard antibacterial agents.[2]
-
Cardanol: Has shown antimicrobial effects against Gram-positive bacteria.[1]
Table 2: Antimicrobial Activity of Structurally Related Long-Chain Alkylphenols
| Compound/Derivative | Microorganism | MIC/MBC Value | Reference |
| Anacardic Acid (triene) | S. mutans (ATCC 25175) | More effective than salicylic acid | [2] |
| Anacardic Acid (triene) | S. aureus (ATCC 12598) | 64x more effective than salicylic acid | [2] |
| Anacardic Acid (diene) | Methicillin-resistant S. aureus | MBC of 6.25 µg/mL | [2] |
| Anacardic Acid (monoene) | Methicillin-resistant S. aureus | MBC of 3.31 µg/mL | [2] |
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant activity of these compounds, enabling them to scavenge free radicals.[9]
-
Anacardic Acid: Possesses antioxidant properties, which have been demonstrated in various in vitro assays.[6][7]
-
Cardanol: Valued for its antioxidant properties, which contribute to its use in industrial applications like biodiesel stabilization.[1]
Table 3: Antioxidant Activity of Structurally Related Long-Chain Alkylphenols
| Compound/Derivative | Assay | Result | Reference |
| Anacardic Acid | Various | Potent antioxidant | [2][7] |
| Cardanol | Various | Antioxidant activity | [1] |
Enzyme Inhibitory Activity
Long-chain alkylphenols have been shown to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic effects.
-
Anacardic Acid: A known inhibitor of several enzymes, including histone acetyltransferases (HATs), lipoxygenase, xanthine (B1682287) oxidase, and tyrosinase.[7]
Potential Mechanisms of Action and Signaling Pathways
The biological activities of long-chain alkylphenols are mediated through various mechanisms and signaling pathways. Due to the lack of specific data for this compound, we present generalized pathways known to be modulated by phenolic compounds.
Disruption of Microbial Cell Membranes
A primary mechanism for the antimicrobial activity of phenolic lipids is the disruption of the bacterial cell membrane's integrity. The long alkyl chain facilitates insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.
Caption: Generalized mechanism of antimicrobial action.
Modulation of Inflammatory Signaling Pathways
Phenolic compounds are known to modulate inflammatory responses by targeting key signaling pathways such as the NF-κB and MAPK pathways. They can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urushiol - Wikipedia [en.wikipedia.org]
- 4. Metabolites | Free Full-Text | Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells [mdpi.com]
- 5. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Urushiol | Magnificent molecules | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Long-Chain 3-Alkylphenols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural sources and isolation of 3-Octadecylphenol. Extensive literature review indicates a lack of evidence for the natural occurrence of this compound. However, a closely related and structurally similar long-chain alkylphenol, 3-Pentadecylphenol , is a well-documented natural product. This guide will focus on the natural sources, isolation protocols, and quantitative analysis of 3-Pentadecylphenol, providing a valuable resource for researchers interested in this class of compounds. Information on the general synthesis of related alkylphenols is also provided for context.
The Question of this compound in Nature
Current scientific literature does not support the existence of this compound as a naturally occurring compound. Searches for its natural sources have not yielded any credible findings. Therefore, this document will pivot to the extensively studied analogue, 3-Pentadecylphenol.
Primary Natural Source of 3-Pentadecylphenol: Anacardium occidentale (Cashew)
The most significant natural source of 3-Pentadecylphenol is Cashew Nut Shell Liquid (CNSL) , a byproduct of the cashew industry from the plant Anacardium occidentale. CNSL is a complex mixture of phenolic lipids. 3-Pentadecylphenol is primarily present in its hydrogenated form, also known as cardanol (B1251761) . Natural CNSL is rich in anacardic acid, which upon heating, decarboxylates to form cardanol. Technical CNSL, which has undergone heat treatment, therefore contains a higher concentration of cardanol.
The composition of CNSL can vary depending on the geographical origin and the extraction method used. A typical composition of technical CNSL includes a significant percentage of cardanol, along with cardol and polymeric material.
Isolation of 3-Pentadecylphenol (Cardanol) from Cashew Nut Shell Liquid
Several methods have been developed for the isolation and purification of cardanol from CNSL. These methods primarily involve solvent extraction and chromatography.
General Experimental Workflow
The isolation of cardanol from CNSL generally follows a multi-step process, which can be visualized in the workflow diagram below. This process often begins with the decarboxylation of anacardic acid in natural CNSL to increase the yield of cardanol.
Caption: General workflow for the isolation of 3-Pentadecylphenol from CNSL.
Detailed Experimental Protocols
This protocol is adapted from a method for separating the phenolic constituents of technical CNSL.
Objective: To isolate cardanol from technical CNSL using a solvent-solvent extraction technique.
Materials:
-
Technical Cashew Nut Shell Liquid (CNSL)
-
Ammonium (B1175870) Hydroxide (B78521) (liquor ammonia)
-
Ethyl Acetate (B1210297)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the technical CNSL in a mixture of methanol and ammonium hydroxide (e.g., an 8:5 ratio).
-
Initial Extraction (Cardanol Separation): Transfer the solution to a separatory funnel and extract with hexane. The monophenolic cardanol will preferentially partition into the hexane layer.
-
Separation: Allow the layers to separate and collect the hexane layer.
-
Further Extraction (Cardol Removal): The remaining methanolic ammonia (B1221849) layer can be further extracted with a mixture of ethyl acetate and hexane to isolate cardol.
-
Solvent Removal: Concentrate the hexane extract containing cardanol using a rotary evaporator to obtain the crude cardanol.
-
Purification: The crude cardanol can be further purified by column chromatography.
Objective: To purify crude cardanol obtained from solvent extraction.
Materials:
-
Crude Cardanol
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Glass Column
-
Fraction Collector
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude cardanol in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect the eluting fractions using a fraction collector.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing pure cardanol.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified 3-Pentadecylphenol (cardanol).
Quantitative Data on 3-Pentadecylphenol Isolation
The yield and purity of 3-Pentadecylphenol (cardanol) from CNSL can vary based on the starting material and the isolation method employed. The following table summarizes representative data from the literature.
| Natural Source | Isolation Method | Component Isolated | Yield | Purity | Reference |
| Anacardium occidentale (Technical CNSL) | Solvent Extraction (Methanol/Ammonia/Hexane) | Cardanol | Not specified | High | --INVALID-LINK-- |
| Anacardium occidentale (CNSL) | Supercritical CO2 Extraction on Celite | Cardanol | 3.04g (initial) | 98.6% (HPLC) | --INVALID-LINK-- |
| Anacardium occidentale (CNSL) | Flash Column Chromatography | Cardanol monoene | 42% of total cardanol | High | --INVALID-LINK-- |
Synthesis of 3-Alkylphenols
General Synthetic Workflow Example
Caption: A general synthetic route to 3-alkylphenols.
A specific example is the synthesis of 3-n-octylphenol from cardanol, which involves a Wittig reaction of 3-hydroxybenzaldehyde (B18108) followed by hydrogenation. A similar strategy could be adapted for the synthesis of this compound.
Conclusion
While this compound does not appear to be a naturally occurring compound, its close analog, 3-Pentadecylphenol, is readily available from Cashew Nut Shell Liquid. The isolation protocols detailed in this guide provide a foundation for obtaining this valuable long-chain alkylphenol for research and development purposes. The provided quantitative data and experimental workflows are intended to aid researchers in establishing efficient and effective isolation strategies. For alkylphenols not found in nature, established synthetic routes offer a reliable alternative for their production.
The Solubility of 3-Octadecylphenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Octadecylphenol in various organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of long-chain alkylphenols, offers qualitative solubility predictions, and details a standardized experimental protocol for determining precise solubility values.
Understanding the Solubility of this compound
This compound is a molecule with a dual nature. It possesses a polar phenolic hydroxyl group capable of forming hydrogen bonds, and a long, nonpolar octadecyl (C18) hydrocarbon tail. This structure dictates its solubility, which is a balance between the interactions of its polar head and nonpolar tail with the solvent molecules.
The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Solvents that can effectively interact with both the polar hydroxyl group and the extensive nonpolar alkyl chain will be the most effective.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the principles of chemical interactions and the known properties of the solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Moderate to Low | The hydroxyl group of the alcohol can form hydrogen bonds with the phenolic hydroxyl group. However, the long nonpolar octadecyl chain has limited favorable interactions with the shorter alkyl chains of these alcohols. As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the solubility is expected to increase. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for phenols as the ether oxygen can act as a hydrogen bond acceptor for the phenolic proton. The alkyl groups of the ether also interact favorably with the octadecyl chain through van der Waals forces. |
| Esters | Ethyl acetate | Moderate | The carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The overall polarity is intermediate, allowing for some interaction with both parts of the this compound molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | High | The aromatic ring of the solvent can interact with the phenyl ring of the phenol (B47542) through π-π stacking. The nonpolar nature of these solvents is also highly compatible with the long octadecyl chain. |
| Aliphatic Hydrocarbons | Hexane, Heptane | High | These nonpolar solvents will readily solvate the long octadecyl tail through van der Waals interactions. The polar hydroxyl group will be less favorably solvated, but the overall solubility is expected to be high due to the dominance of the nonpolar chain. |
| Ketones | Acetone | Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor. Acetone has a moderate polarity that can accommodate both the polar and nonpolar regions of the solute to some extent. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds. They can interact with the aromatic ring and the long alkyl chain. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for this compound in a specific organic solvent, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solids in liquids.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant liquid using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent in units such as g/L or mol/L, taking into account the dilution factor.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on its physicochemical properties.
This guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. For specific applications, it is crucial to perform the detailed experimental validation to ascertain the precise solubility in the solvent system of interest.
Toxicological Profile of 3-Octadecylphenol: An In-depth Technical Guide
Executive Summary
3-Octadecylphenol is a long-chain alkylphenol. While specific toxicological data for this compound is scarce, information on analogous compounds suggests potential for skin and eye irritation. Based on data for 3-Pentadecylphenol, it may be classified as harmful if swallowed, in contact with skin, or if inhaled. Long-chain alkylphenols, as a class, have been noted for their potential endocrine-disrupting properties and ecotoxicity, particularly to aquatic organisms. This document provides a comprehensive overview of the inferred toxicological profile of this compound, drawing upon available data for structurally related compounds to inform on potential hazards, toxicokinetics, and mechanisms of action. All quantitative data are presented in tabular format for clarity, and where applicable, experimental workflows and potential signaling pathways are visualized.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Phenol, 3-octadecyl- |
| CAS Number | 25525-21-9 |
| Molecular Formula | C₂₄H₄₂O |
| Molecular Weight | 346.6 g/mol |
| Appearance | Not available. Likely a solid at room temperature based on similar compounds. |
| Solubility | Expected to have low water solubility and high solubility in organic solvents. |
Toxicological Data
The following tables summarize the available toxicological data for 3-Pentadecylphenol, a close structural analog of this compound. This data is used as a surrogate to infer the potential toxicity of this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | - | Oral | Category 4 (Harmful if swallowed) | GHS | [1] |
| LD₅₀ | - | Dermal | Category 4 (Harmful in contact with skin) | GHS | [1] |
| LC₅₀ | - | Inhalation | Category 4 (Harmful if inhaled) | GHS | [1] |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | - | Causes skin irritation | Category 2 | [1][2] |
| Eye Irritation | - | Causes serious eye irritation | Category 2A | [1][2] |
Genotoxicity and Carcinogenicity
A study on saturated cardanol (B1251761) (3-Pentadecylphenol) showed an absence of genotoxicity in the comet assay.[3] There is no data available on the carcinogenicity of this compound or its close analogs.
Ecotoxicity
A study on cardanol, a mixture containing 3-pentadecylphenol, demonstrated high toxicity to aquatic organisms.[4] The LC₅₀ for cardanol in brine shrimp (Artemia sp.) was reported as 1.59 mg/L at 24 hours and 0.42 mg/L at 48 hours.[4]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized descriptions of standard OECD test guidelines that would be appropriate for assessing the toxicity of this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD₅₀). A stepwise procedure is used with a limited number of animals. The test substance is administered orally by gavage to a group of fasted animals. Observations of effects and mortality are made for at least 14 days.
Skin Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the shaved skin of a single animal. The site is observed for erythema and edema at specified intervals after patch removal.
Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to produce irritation or corrosion to the eye. The test substance is applied to the eye of a single animal. The eyes are examined for signs of irritation at specific time points after instillation.
Potential Mechanisms of Action and Signaling Pathways
Long-chain alkylphenols are known to be potential endocrine disruptors, often through interaction with nuclear receptors. A generalized signaling pathway for a nuclear receptor is depicted below. It is hypothesized that this compound, due to its phenolic structure and long alkyl chain, could potentially interact with such pathways.
Caption: Generalized Nuclear Receptor Signaling Pathway.
Experimental Workflow for Toxicity Assessment
A logical workflow for assessing the toxicological profile of a compound like this compound would involve a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
Caption: Tiered Experimental Workflow for Toxicity Assessment.
Conclusion
The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on data from the structurally analogous 3-Pentadecylphenol and the broader class of long-chain alkylphenols, it is prudent to handle this compound with care, assuming potential for skin and eye irritation, and possible harm upon ingestion, dermal contact, or inhalation. Furthermore, the potential for endocrine disruption and significant ecotoxicity warrants further investigation. The data and frameworks presented in this guide serve as a preliminary assessment to inform safe handling practices and to highlight the critical need for comprehensive toxicological testing of this compound.
References
Spectroscopic Profile of 3-Octadecylphenol: A Technical Guide
Introduction
3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with a long aliphatic chain. These molecules are of interest to researchers in various fields, including materials science, polymer chemistry, and drug development, due to their unique amphiphilic properties. A thorough understanding of their chemical structure is paramount for their application and development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for this compound.
Note on Data Source: Publicly available, comprehensive spectral data specifically for this compound is limited. Therefore, this guide utilizes data from its close structural analog, 3-pentadecylphenol (B1217947) (a C15 alkyl chain derivative), as a proxy. The spectral characteristics of the aromatic region and the initial part of the alkyl chain are expected to be nearly identical, with predictable differences in the aliphatic region, primarily in signal integration and the number of methylene (B1212753) units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data of 3-Pentadecylphenol
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | Ar-H (meta to -OH and alkyl) |
| ~6.75 | d | 1H | Ar-H (ortho to -OH) |
| ~6.65 | s | 1H | Ar-H (ortho to alkyl) |
| ~6.60 | d | 1H | Ar-H (para to -OH) |
| ~4.8 (variable) | br s | 1H | Ar-OH |
| ~2.55 | t | 2H | Ar-CH₂ - |
| ~1.58 | quintet | 2H | Ar-CH₂-CH₂ - |
| ~1.25 | m | ~24H | -(CH₂ )₁₂- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR Spectral Data of 3-Pentadecylphenol[1]
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C -OH |
| ~144.5 | Ar-C -alkyl |
| ~129.5 | Ar-C H |
| ~121.0 | Ar-C H |
| ~116.0 | Ar-C H |
| ~112.5 | Ar-C H |
| ~36.0 | Ar-C H₂- |
| ~31.9 | -(C H₂)ₙ- |
| ~31.5 | -(C H₂)ₙ- |
| ~29.7 | -(C H₂)ₙ- (multiple signals) |
| ~29.4 | -(C H₂)ₙ- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Strong | Aliphatic C-H stretch (symmetric) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1460 | Medium | CH₂ bend |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~850-750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for 3-pentadecylphenol, obtained by electron ionization (EI).[1]
| m/z | Relative Intensity (%) | Assignment |
| 304 | ~30 | [M]⁺ (Molecular Ion) |
| 108 | 100 | [C₇H₈O]⁺ (Benzylic cleavage) |
| 107 | ~60 | [C₇H₇O]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for long-chain alkylphenols are provided below.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of alkylphenols is as follows:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the 3-alkylphenol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-160 ppm.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy
A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet method:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the 3-alkylphenol sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently mix the sample and KBr.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5][6][7]
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like long-chain alkylphenols.[2][3][4][5][6]
-
Sample Preparation:
-
Dissolve a small amount of the 3-alkylphenol in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
-
GC Parameters:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
-
MS Parameters:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2-3 scans/second.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the analyte.
-
The mass spectrum corresponding to the chromatographic peak is used for structural elucidation and comparison with spectral libraries.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a long-chain alkylphenol.
Caption: General workflow for the spectroscopic analysis of this compound.
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, long-chain alkylphenols, as a class, are known to exhibit various biological activities. Some studies suggest that related phenolic lipids may have antioxidant properties.[7] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.
References
- 1. Phenol, 3-pentadecyl- [webbook.nist.gov]
- 2. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 3. s4science.at [s4science.at]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 5. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3-Pentadecylphenol CAS#: 501-24-6 [m.chemicalbook.com]
The Antioxidant Potential of 3-Octadecylphenol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds are a well-established class of antioxidants known for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. 3-Octadecylphenol, a lipophilic phenol (B47542), presents a chemical structure suggestive of antioxidant activity. This technical guide outlines a comprehensive framework for evaluating the antioxidant potential of this compound. While specific experimental data for this compound is not yet prevalent in public literature, this document provides detailed experimental protocols for key antioxidant assays, illustrates potential mechanisms of action and relevant signaling pathways, and presents a clear structure for the presentation of quantitative data. This guide is intended to serve as a foundational resource for researchers initiating studies on the antioxidant properties of this compound and similar lipophilic phenols.
Introduction to Phenolic Antioxidants
Antioxidants are molecules that can prevent or slow the oxidation of other molecules.[1] Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[2][3] The antioxidant activity of phenolic compounds is a subject of intense research due to their potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[4]
This compound's structure, featuring a phenolic hydroxyl group and a long alkyl chain, suggests it may possess significant antioxidant capabilities, particularly within lipid-rich environments. The lipophilic nature of the octadecyl chain could enhance its incorporation into cell membranes, potentially offering targeted protection against lipid peroxidation.
Mechanisms of Antioxidant Action for Phenolic Compounds
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). The phenoxyl radical is stabilized by resonance, rendering it less reactive.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenol to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-). The radical cation then transfers a proton to the surrounding solvent, resulting in the stable phenoxyl radical.[2]
The dominant mechanism depends on the structure of the phenolic compound, the nature of the free radical, and the solvent system.[2]
Experimental Protocols for Assessing Antioxidant Potential
To evaluate the antioxidant capacity of this compound, a panel of assays is recommended. The following are standard and widely used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the this compound solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[7] The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured by the decrease in absorbance at approximately 734 nm.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]
-
The FRAP reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[9]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is constructed using the standard.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the sample.
-
Data Presentation
Quantitative data from antioxidant assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 45.8 ± 3.2 | 28.1 ± 2.5 |
| Trolox (Standard) | 15.2 ± 1.1 | 9.8 ± 0.9 |
| Ascorbic Acid (Standard) | 25.6 ± 2.3 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). IC50 is the concentration required to inhibit 50% of the radicals.
Table 2: Hypothetical Antioxidant Capacity of this compound
| Compound | TEAC (ABTS Assay) | FRAP Value (µmol Fe²⁺/g) |
| This compound | 1.8 ± 0.2 | 350.6 ± 25.4 |
| Trolox (Standard) | 1.0 | Not Applicable |
| Quercetin (Standard) | 4.7 ± 0.4 | 1250.8 ± 98.7 |
Data are presented as mean ± standard deviation (n=3). TEAC is the Trolox Equivalent Antioxidant Capacity.
Potential Signaling Pathways Modulated by Phenolic Compounds
Beyond direct radical scavenging, polyphenols can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.[11]
Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) Pathway
The Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like some polyphenols, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation, which is closely linked to oxidative stress. Many polyphenols have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.
Conclusion
This technical guide provides a comprehensive roadmap for the investigation of the antioxidant potential of this compound. By employing a combination of in vitro antioxidant assays, researchers can quantitatively assess its radical scavenging and reducing capabilities. Furthermore, exploring its effects on key signaling pathways such as Nrf2-ARE and NF-κB will provide deeper insights into its mechanisms of action at the cellular level. The lipophilic nature of this compound warrants further investigation into its effects on lipid peroxidation and its potential as a membrane-protective antioxidant. The methodologies and frameworks presented herein serve as a robust starting point for elucidating the full antioxidant profile of this promising compound for its potential application in the fields of nutrition, pharmaceuticals, and cosmetics.
References
- 1. jscholarpublishers.com [jscholarpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 3-Octadecylphenol: A Technical Overview for Researchers
Introduction: The Promise of Long-Chain Alkylphenols in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent activity against pathogenic bacteria. Phenolic compounds have long been recognized for their antimicrobial properties. Within this diverse class, long-chain alkylphenols are emerging as a promising area of investigation. The lipophilic nature of the long alkyl chain is hypothesized to enhance interaction with and disruption of the bacterial cell membrane, a critical target for antimicrobial agents.
3-Octadecylphenol, with its C18 alkyl chain, represents a molecule of significant interest. Its structural characteristics suggest a potential for potent antimicrobial efficacy. This guide provides an in-depth overview of the anticipated antimicrobial activity of this compound, drawing parallels from related long-chain alkylphenols and outlining the experimental protocols required for its comprehensive evaluation.
Putative Mechanism of Action: Disrupting the Bacterial Membrane
The primary mechanism of action for phenolic compounds involves the disruption of the bacterial cell's cytoplasmic membrane. The hydroxyl group of the phenol (B47542) is known to interact with the polar head groups of the membrane phospholipids, while the lipophilic alkyl chain is thought to penetrate the hydrophobic core of the lipid bilayer. This insertion is believed to lead to a cascade of detrimental effects:
-
Increased Membrane Permeability: Disruption of the lipid packing leads to leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.
-
Dissipation of Proton Motive Force: The integrity of the proton gradient across the membrane is crucial for ATP synthesis and active transport. Alkylphenols can act as protonophores, dissipating this gradient and leading to metabolic collapse.
-
Inhibition of Membrane-Bound Enzymes: Key cellular processes, including respiration and cell wall synthesis, rely on enzymes embedded within the cell membrane. The perturbation of the membrane environment can inhibit the function of these vital enzymes.
The octadecyl chain of this compound, due to its significant length, is expected to profoundly influence its partitioning into the bacterial membrane, suggesting a potent disruptive capability.
Quantitative Antimicrobial Activity of Structurally Related Long-Chain Alkylphenols
While specific data for this compound is unavailable, studies on other long-chain alkylphenols demonstrate a clear structure-activity relationship. Generally, antimicrobial activity increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect is observed, likely due to reduced solubility. The table below summarizes representative Minimum Inhibitory Concentration (MIC) data for various alkylphenols against common pathogenic bacteria to provide a comparative context.
| Compound | Alkyl Chain Length | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Phenol | C0 | >1000 | >1000 | >1000 |
| p-Cresol | C1 | 500 | 1000 | >1000 |
| 4-Ethylphenol | C2 | 250 | 500 | 1000 |
| 4-Propylphenol | C3 | 125 | 250 | 500 |
| 4-Butylphenol | C4 | 62.5 | 125 | 250 |
| 4-Pentylphenol | C5 | 31.2 | 62.5 | 125 |
| 4-Hexylphenol | C6 | 15.6 | 31.2 | 62.5 |
| 4-Heptylphenol | C7 | 7.8 | 15.6 | 31.2 |
| 4-Octylphenol | C8 | 3.9 | 7.8 | 15.6 |
Note: This table is a composite representation based on general trends reported in the literature for 4-alkylphenols and is intended for illustrative purposes. Actual values can vary based on specific experimental conditions.
Detailed Experimental Protocols for Evaluating this compound
To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro assays are required.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.
Materials:
-
This compound
-
Pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include wells with bacteria and CAMHB only (growth control), wells with CAMHB only (sterility control), wells with the highest concentration of the vehicle (solvent toxicity control), and wells with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Experimental and Logical Frameworks
To facilitate a clear understanding of the experimental workflow and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Workflow for Determining MIC and MBC of this compound.
Methodological & Application
Application of 3-Alkylphenols in Polymer Synthesis: A Focus on Phenolic Resin Modification
Note to the Reader: Direct literature on the use of 3-octadecylphenol in polymer synthesis is limited. This document uses 3-pentadecylphenol (B1217947) as a representative long-chain alkylphenol to illustrate the principles and methodologies of incorporating such molecules into polymer structures, specifically in the modification of phenolic resins. The methodologies and observed effects on polymer properties are expected to be analogous for this compound due to their structural similarity.
Introduction
Long-chain alkylphenols, such as 3-pentadecylphenol, are valuable monomers and modifiers in polymer synthesis. Their incorporation into polymer backbones can significantly alter the properties of the resulting materials. The long alkyl chain introduces flexibility and hydrophobicity, which can enhance toughness, reduce brittleness, and improve resistance to water absorption in otherwise rigid polymer networks like phenolic resins. This application note details the use of 3-pentadecylphenol in the synthesis of modified foamable phenolic resins, providing protocols and performance data.
Application: Toughening of Phenolic Resins
Phenolic resins are widely used for their excellent thermal stability, flame retardancy, and chemical resistance. However, they are inherently brittle. The incorporation of 3-pentadecylphenol addresses this limitation by introducing a long, flexible alkyl chain into the rigid, crosslinked phenolic network. This modification has been shown to significantly improve the toughness and other mechanical properties of the resulting phenolic foam.[1][2][3]
The in-situ modification involves the co-polymerization of phenol (B47542), 3-pentadecylphenol, and formaldehyde (B43269). The 3-pentadecylphenol, with its reactive ortho and para positions on the phenol ring, readily participates in the polymerization reaction. The long pentadecyl chain, however, does not partake in the crosslinking, instead acting as an internal plasticizer, enhancing the flexibility of the polymer matrix.[1]
Quantitative Data Summary
The addition of 3-pentadecylphenol as a comonomer in the synthesis of phenolic resin has a notable impact on the properties of the resulting foam. The following tables summarize the key findings from studies on this modification.
Table 1: Effect of 3-Pentadecylphenol Content on the Basic Properties of Phenolic Resin
| 3-Pentadecylphenol Content (% of total phenol) | Gel Time (s) | Free Formaldehyde Content (%) | Solid Content (%) |
| 0 | 218 | 0.22 | 87.6 |
| 5 | 221 | 0.20 | 87.9 |
| 7 | 208 | 0.18 | 88.0 |
| 9 | 197 | 0.17 | 88.4 |
| 11 | 184 | 0.17 | 88.6 |
| 13 | 181 | 0.15 | 89.1 |
| 15 | 182 | 0.16 | 88.8 |
| 17 | 180 | 0.17 | 88.1 |
| 19 | 179 | 0.21 | 87.7 |
| 21 | 181 | 0.24 | 87.0 |
| 23 | 177 | 0.27 | 86.4 |
| 25 | 175 | 0.28 | 86.3 |
Data sourced from Preprints.org[4]
Table 2: Effect of 3-Pentadecylphenol Content on the Mechanical and Physical Properties of Phenolic Foam
| 3-Pentadecylphenol Content (% of total phenol) | Bending Strength (MPa) | Compressive Strength (MPa) | Limited Oxygen Index (%) |
| 0 | 0.22 | ~0.17 | ~34 |
| 5 | ~0.24 | ~0.18 | ~35 |
| 7 | ~0.26 | ~0.185 | ~35.5 |
| 9 | ~0.28 | ~0.19 | ~36 |
| 11 | ~0.30 | ~0.195 | ~36.5 |
| 13 | ~0.31 | ~0.20 | ~37 |
| 15 | 0.32 | ~0.205 | ~37.5 |
| 17 | ~0.31 | ~0.208 | ~37 |
| 19 | ~0.30 | ~0.21 | ~36.5 |
| 21 | ~0.28 | ~0.21 | ~36 |
| 23 | ~0.26 | 0.210 | ~35.5 |
| 25 | ~0.24 | ~0.205 | ~35 |
Data compiled and interpolated from graphical representations in MDPI[1] and Preprints.org[4]
The results indicate that an optimal concentration of 3-pentadecylphenol, around 15% of the total phenol content, leads to the best overall improvement in mechanical properties, particularly toughness, which can be increased by up to 300% compared to unmodified phenolic foam.[1][2][3]
Experimental Protocols
The following are detailed protocols for the synthesis of 3-pentadecylphenol-modified phenolic resin and the subsequent preparation of foam.
Protocol 1: Synthesis of 3-Pentadecylphenol-Modified Phenolic Resin
Materials:
-
Phenol (analytical grade, ≥99.7%)
-
3-Pentadecylphenol (analytical grade, ≥99.7%)
-
Paraformaldehyde (analytical grade, ≥99.7%)
-
Sodium hydroxide (B78521) (analytical grade, ≥99.7%)
-
Distilled water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, condenser, and thermometer
-
Water bath
Procedure:
-
Reactant Charging: To the three-necked flask, add phenol and 3-pentadecylphenol. The molar ratio of total phenol (phenol + 3-pentadecylphenol) to formaldehyde (from paraformaldehyde) should be 1:1.4. The amount of 3-pentadecylphenol can be varied from 5% to 25% of the total moles of phenol.
-
Catalyst Addition: Prepare a saturated solution of sodium hydroxide in distilled water. Add the sodium hydroxide solution to the flask in an amount equivalent to 1% of the total mass of the phenol and 3-pentadecylphenol.
-
Activation: Stir the mixture evenly for approximately 5 minutes to allow for the activation of the phenol and 3-pentadecylphenol.
-
Reaction Initiation: Heat the mixture in a water bath to 80-85 °C.
-
Formaldehyde Addition: Once the temperature is stable, add the paraformaldehyde to the flask.
-
Polycondensation: Maintain the temperature of the water bath for 30-40 minutes to ensure the paraformaldehyde reacts completely.
-
Dehydration: Gradually increase the temperature to 90-95 °C and maintain for approximately 90 minutes to carry out the polycondensation and remove water.
-
Completion: The reaction is complete when the resin becomes transparent and viscous. Cool the modified phenolic resin to room temperature.
Protocol 2: Preparation of 3-Pentadecylphenol-Modified Phenolic Foam
Materials:
-
3-Pentadecylphenol-modified phenolic resin (from Protocol 1)
-
Surfactant (e.g., Tween-80)
-
Blowing agent (e.g., n-pentane)
-
Curing agent (e.g., benzenesulfonic acid)
Equipment:
-
Beaker
-
Stirring rod
-
Mold
-
Oven
Procedure:
-
Resin Maturation: Allow the synthesized modified phenolic resin to stand at room temperature for 24 hours.
-
Component Mixing: In a beaker, thoroughly mix the modified phenolic resin, surfactant, and blowing agent according to the desired formulation.
-
Curing Agent Addition: Add the curing agent to the mixture and stir vigorously until a homogeneous mixture is obtained.
-
Molding: Pour the mixture into a mold.
-
Foaming and Curing: Place the mold in an oven preheated to 70-75 °C for approximately 10 minutes to allow for foaming and curing.
-
Demolding: Once cooled, the phenolic foam can be removed from the mold.
Visualizations
The following diagrams illustrate the synthesis process and the logical relationship of how 3-pentadecylphenol modifies the properties of phenolic resin.
Caption: Experimental workflow for the synthesis of 3-pentadecylphenol-modified phenolic foam.
Caption: Logical relationship of 3-pentadecylphenol's effect on phenolic resin properties.
References
Synthesis of High-Performance Phenolic Resins Utilizing 3-Octadecylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance phenolic resins incorporating 3-octadecylphenol. The introduction of the long alkyl chain of this compound into the phenolic resin backbone is a promising strategy to enhance flexibility, toughness, and hydrophobicity, thereby expanding the application range of traditional phenolic resins. These modified resins exhibit potential for use in advanced composites, coatings, and as matrices for controlled-release drug delivery systems.
Introduction
Phenolic resins, traditionally synthesized from the polycondensation of phenol (B47542) and formaldehyde (B43269), are known for their excellent thermal stability, flame retardance, and chemical resistance.[1][2] However, their inherent brittleness can be a significant drawback for certain high-performance applications.[3] The incorporation of long-chain alkylphenols, such as this compound, offers a viable approach to overcome this limitation. The long C18 alkyl chain acts as an internal plasticizer, imparting greater flexibility and toughness to the rigid phenolic network.[3][4]
This document outlines a detailed protocol for the synthesis of a this compound-modified phenolic resin, adapted from studies on similar long-chain alkylphenols.[3][5] It also presents expected property enhancements based on available data for structurally related resins.
Synthesis Workflow
The synthesis of this compound-modified phenolic resin is a multi-step process involving the reaction of phenol, this compound, and formaldehyde in the presence of a catalyst. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound modified phenolic resin.
Experimental Protocol
This protocol is adapted from the synthesis of 3-pentadecylphenol-modified phenolic resin and is expected to yield a high-performance resin with this compound.[3][5]
3.1. Materials
-
Phenol (≥99.5%)
-
This compound (≥98%)
-
Paraformaldehyde (95%)
-
Sodium Hydroxide (NaOH, ≥98%)
-
Distilled Water
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle with temperature controller
-
Vacuum distillation apparatus
3.3. Synthesis Procedure
-
Charging the Reactor: In the 500 mL three-necked flask, combine phenol and this compound. The molar ratio of phenol to this compound can be varied to achieve desired properties. A starting point is to replace 15% of the total moles of phenol with this compound.[3]
-
Catalyst Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the catalyst solution to the reactor. The amount of catalyst is typically 1% of the total weight of the phenol and this compound.[5]
-
Initial Reaction: Heat the mixture to 80-85°C with continuous stirring.
-
Formaldehyde Addition: Once the temperature is stable, slowly add paraformaldehyde in portions over 30-40 minutes. The molar ratio of total phenols (phenol + this compound) to formaldehyde should be approximately 1:1.4.[3]
-
Polycondensation: Maintain the reaction temperature at 80-85°C for 90 minutes under reflux.
-
Dehydration: After the polycondensation step, increase the temperature to 140-160°C and switch to a vacuum distillation setup to remove water generated during the reaction.[6]
-
Neutralization: Cool the mixture to below 100°C and neutralize the catalyst with a weak acid (e.g., oxalic acid) or by washing with water until a neutral pH is achieved.[6]
-
Final Product: The resulting viscous liquid is the this compound-modified phenolic resin.
Characterization and Expected Properties
The synthesized resin should be characterized to confirm its structure and evaluate its performance.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the alkyl chain and the formation of methylene (B1212753) bridges in the resin structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical structure of the modified resin.[3][5]
4.2. Signaling Pathway of Modification
The introduction of this compound modifies the properties of the phenolic resin through the incorporation of its long alkyl chain, which introduces flexibility and hydrophobicity into the polymer network.
Caption: Logical relationship of how this compound incorporation enhances resin properties.
Quantitative Data Summary
The following table summarizes the expected improvements in mechanical properties based on a study of 3-pentadecylphenol-modified phenolic foam.[3][7] Similar trends are anticipated for this compound-modified resins.
| Property | Unmodified Phenolic Resin | 15% 3-Pentadecylphenol (B1217947) Modified Resin | Expected Trend for this compound Modification |
| Gel Time (s) | 218 | 182 | Decrease |
| Bending Strength (MPa) | 0.22 | 0.32 | Increase |
| Bending Deflection (mm) | ~4.3 | 17.1 (300% increase) | Significant Increase |
| Compressive Strength (MPa) | ~0.15 | ~0.20 | Increase |
| Water Absorption Rate | Higher | Lower | Decrease |
Data for 3-pentadecylphenol modified resin is sourced from a study on foamable phenolic resins and is presented here as a predictive reference.[3][7]
Conclusion
The synthesis of high-performance phenolic resins using this compound presents a promising avenue for developing materials with enhanced toughness, flexibility, and hydrophobicity. The provided protocol offers a robust starting point for researchers to explore the synthesis and characterization of these novel resins. The expected improvements in mechanical properties, as suggested by data from similar long-chain alkylphenol-modified systems, indicate their potential for a wide range of advanced applications. Further optimization of the synthesis parameters and comprehensive characterization will be crucial for tailoring the resin properties to specific application needs.
References
- 1. capitalresin.com [capitalresin.com]
- 2. Phenolic Novolac And Resol Resins - Phenolic thermosetting resin [plenco.com]
- 3. Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin [mdpi.com]
- 4. Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
Application of 3-Octadecylphenol in the Development of Novel Surfactants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel surfactants derived from 3-octadecylphenol. While direct experimental data for this compound is limited in publicly available literature, this document leverages data from analogous long-chain alkylphenols, such as 3-pentadecylphenol, to provide detailed protocols and expected performance characteristics.
Introduction to this compound Based Surfactants
This compound, a hydrophobic molecule with a long alkyl chain and a phenolic headgroup, serves as an excellent starting material for the synthesis of both non-ionic and anionic surfactants. The lengthy octadecyl chain imparts strong surface activity, making these surfactants potentially valuable in formulations requiring emulsification, solubilization, and stabilization, particularly in the pharmaceutical and drug delivery fields.
Key Advantages:
-
High Surface Activity: The C18 alkyl chain leads to a low critical micelle concentration (CMC) and significant reduction in surface tension.
-
Tunable Properties: The phenolic hydroxyl group can be readily modified, for instance, through ethoxylation or sulfonation, to create a range of surfactants with varying hydrophilic-lipophilic balance (HLB) values.
-
Potential for Drug Delivery: The amphiphilic nature of these surfactants allows for the encapsulation of hydrophobic drug molecules within micellar cores, potentially enhancing drug solubility, stability, and bioavailability.[1]
Synthesis of Novel Surfactants from this compound
Synthesis of Non-Ionic Surfactants via Ethoxylation
Ethoxylation of this compound introduces poly(ethylene oxide) (PEO) chains to the phenolic hydroxyl group, resulting in non-ionic surfactants. The length of the PEO chain can be controlled to fine-tune the surfactant's properties.
Experimental Protocol: Ethoxylation of this compound
-
Materials:
-
This compound
-
Ethylene (B1197577) oxide
-
Potassium hydroxide (B78521) (KOH) or other suitable basic catalyst[2]
-
Inert solvent (e.g., toluene (B28343) or xylene)
-
Nitrogen gas
-
-
Procedure: a. Charge a dry, nitrogen-purged autoclave reactor with this compound and the catalyst (e.g., 0.5-1.0 wt% KOH). b. Heat the mixture to 120-150°C under a nitrogen atmosphere to melt the phenol (B47542) and dissolve the catalyst. c. Evacuate the reactor and purge with nitrogen several times to remove any residual air and moisture. d. Introduce a calculated amount of ethylene oxide into the reactor at a controlled rate, maintaining the reaction temperature between 150-180°C and pressure between 2-5 bar. The amount of ethylene oxide will determine the average number of ethoxy units. e. Monitor the reaction progress by measuring the decrease in pressure. f. After the desired amount of ethylene oxide has been consumed, cool the reactor to below 100°C. g. Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid). h. Purify the resulting this compound ethoxylate by vacuum stripping to remove any unreacted starting materials and volatile byproducts.
Workflow for Synthesis of Non-Ionic Surfactant
References
Application Notes and Protocols: 3-Octadecylphenol as a Precursor for Bioactive Compounds
Introduction
Phenolic compounds are a large and diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized in the field of medicinal chemistry as valuable precursors for the synthesis of a wide array of bioactive compounds.[1][2] The reactivity of the hydroxyl group and the aromatic ring allows for a variety of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][3] While specific research on 3-octadecylphenol as a direct precursor for bioactive compounds is not extensively available in current scientific literature, the general principles of phenolic chemistry provide a strong foundation for its potential use in drug discovery and development. The long octadecyl chain of this compound suggests that its derivatives might exhibit interesting properties related to membrane interaction and lipophilicity, which are crucial for drug efficacy.
This document provides a generalized overview of the application of phenolic compounds as precursors for bioactive molecules, including representative synthetic strategies, biological evaluation protocols, and data presentation, which could be adapted for future research on this compound.
Application Notes
General Synthetic Strategies for Bioactive Phenolic Derivatives
The chemical versatility of the phenolic scaffold allows for the synthesis of a wide range of derivatives. Common synthetic strategies include:
-
Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers and esters to modulate the lipophilicity and pharmacokinetic properties of the resulting compounds.
-
Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring, often leading to compounds with potent biological activities, including anticancer and antimicrobial effects.
-
Synthesis of Heterocyclic Derivatives: The phenolic ring can serve as a starting point for the synthesis of various heterocyclic compounds, such as chalcones, flavonoids, and pyrazolines, which are known to exhibit a wide range of pharmacological effects.[1] For instance, chalcones are often synthesized via the Claisen-Schmidt condensation of a phenolic aldehyde or ketone with another aldehyde or ketone.[1]
Classes of Bioactive Compounds Derived from Phenolic Precursors
Phenolic precursors can be utilized to synthesize a variety of bioactive compounds, including:
-
Anticancer Agents: Many phenolic derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5]
-
Antioxidant Agents: The ability of the phenolic hydroxyl group to donate a hydrogen atom makes phenolic compounds excellent antioxidants.[6][7] Synthetic derivatives are often designed to enhance this radical scavenging activity.
-
Antimicrobial Agents: Phenolic derivatives have been shown to possess broad-spectrum antimicrobial activity against bacteria and fungi.[1]
Data Presentation
Quantitative data from biological assays are crucial for comparing the efficacy of different synthesized compounds. This data is typically presented in a tabular format for clarity and ease of comparison.
| Compound ID | Precursor | Target | Assay Type | Activity (IC50/EC50) | Reference |
| 1 | Phenol (B47542) | Human Osteosarcoma Cells | Cytotoxicity Assay | 50.5 ± 3.8 µM | [4] |
| 2 | Thymol (B1683141) | Staphylococcus aureus | Antibacterial Assay | - | [1] |
| 3 | Carvacrol (B1668589) | - | Antioxidant Assay | - | [1] |
Table 1: Example of quantitative data for bioactive compounds derived from phenolic precursors. Note: Data for thymol and carvacrol derivatives are mentioned as active in the source but specific IC50 values were not provided in the snippet.
Experimental Protocols
Protocol 1: General Synthesis of Chalcones from a Phenolic Precursor (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones, a class of bioactive compounds, from a phenolic aldehyde or ketone.
Materials:
-
Phenolic aldehyde/ketone (1.0 eq)
-
Substituted acetophenone (B1666503) (1.0 eq)
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Filtration apparatus
Procedure:
-
Dissolve the phenolic aldehyde or ketone (1.0 eq) in ethanol in a round bottom flask.
-
Add the substituted acetophenone (1.0 eq) to the solution and stir until dissolved.
-
Slowly add the aqueous base solution dropwise to the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to neutralize the excess base.
-
A precipitate of the chalcone (B49325) product will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Evaluation of Anticancer Activity using a Cell Viability Assay (MTS Assay)
This protocol outlines a general method for assessing the cytotoxic effects of synthesized phenolic derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized phenolic derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the synthesized phenolic derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Bentham Science [eurekaselect.com]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Octadecylphenol
Introduction
3-Octadecylphenol is a long-chain alkylphenol, a class of compounds that has garnered significant interest in environmental and biological research due to their potential endocrine-disrupting properties. Accurate quantification of these compounds in various matrices is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where such structures may be present as impurities or metabolites. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for complex matrices.
I. Analytical Methodologies
The quantification of this compound can be effectively achieved using reversed-phase HPLC coupled with a triple quadrupole mass spectrometer. The long alkyl chain of this compound makes it a hydrophobic compound, well-suited for C18 stationary phases.
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method using a C18 column is the preferred method for the separation of this compound from other matrix components.[1] The long octadecyl chain provides strong retention on the non-polar stationary phase, allowing for effective separation from more polar compounds.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS can be used for the analysis of phenols, the high boiling point and potential for thermal degradation of long-chain alkylphenols like this compound make it a less ideal technique without derivatization.[2] Derivatization can improve volatility and chromatographic performance.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound, especially in complex biological or environmental samples.[3][4][5] This method offers high sensitivity and specificity, which is crucial when dealing with trace amounts of the analyte in the presence of interfering substances.
II. Experimental Protocols
The following protocols are provided as a representative method for the quantification of this compound. Optimization may be required for specific sample matrices and instrumentation.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of this compound from aqueous matrices such as water samples or biological fluids.
Materials:
-
Sample (e.g., 50 mL of water)
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Conical centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Transfer 50 mL of the aqueous sample to a 50 mL conical centrifuge tube.
-
Add 5 g of NaCl to the sample and vortex to dissolve. This will increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 10 mL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction (steps 3-6) with a fresh 10 mL of MTBE.
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min, return to 80% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A plausible transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. |
III. Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: LC-MS/MS Method Validation Parameters (Representative)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 90 - 110% |
IV. Visualizations
Diagram 1: Experimental Workflow for Quantification of this compound
Caption: Workflow for this compound quantification.
Diagram 2: Representative Signaling Pathway for Long-Chain Alkylphenols
Long-chain alkylphenols have been shown to exert biological effects, including acting as xenoestrogens and activating intracellular signaling cascades such as the Extracellular signal-regulated kinase (ERK) pathway.[6][7]
Caption: Plausible ERK signaling pathway activation.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 528 [nemi.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 3-Octadecylphenol Isomers
Introduction
3-Octadecylphenol is a significant compound utilized in various industrial applications, including the manufacturing of surfactants, lubricating oil additives, and resins. The technical-grade product is often a complex mixture of isomers, primarily differing in the branching of the octadecyl chain. The isomeric composition can significantly influence the physicochemical and toxicological properties of the final product. Therefore, a robust analytical method for the separation and quantification of these isomers is crucial for quality control and regulatory compliance. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method and a gas chromatography-mass spectrometry (GC-MS) method for the effective separation of this compound isomers.
While specific methods for this compound are not widely published, the methodologies presented here are adapted from established protocols for similar long-chain alkylphenols, such as nonylphenol and octylphenol.[1][2][3][4]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes an RP-HPLC method suitable for the separation of this compound isomers. The method leverages a C18 stationary phase to separate isomers based on their hydrophobicity.
a. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a fluorescence detector (FLD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B in 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 277 nm or FLD (Excitation: 275 nm, Emission: 300 nm) |
c. Data Analysis
Peak integration and quantification are performed using the chromatography data system software. Isomer identification is based on retention times established with reference standards, if available. Relative quantification can be performed by area percent normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a GC-MS method for the separation and identification of this compound isomers, which is particularly useful for complex mixtures and for structural elucidation.
a. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Reagents: Derivatizing agent (e.g., BSTFA with 1% TMCS), pyridine (B92270).
-
Sample Preparation:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before injection.
-
b. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 50-550 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
c. Data Analysis
Isomers are identified by their retention times and mass spectra. The fragmentation patterns of the TMS-derivatized phenols can provide information about the branching structure of the octadecyl chain. Quantification can be performed using a suitable internal standard.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the RP-HPLC separation of three hypothetical this compound isomers. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Isomer | Retention Time (min) | Peak Area (%) | USP Tailing | Resolution (Rs) |
| Isomer 1 | 15.2 | 35.8 | 1.1 | - |
| Isomer 2 | 16.5 | 42.1 | 1.2 | 2.1 |
| Isomer 3 | 17.8 | 22.1 | 1.1 | 2.3 |
Visualization
Workflow for Chromatographic Separation of this compound Isomers
Caption: Workflow for the chromatographic analysis of this compound isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Octadecylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of 3-Octadecylphenol. It covers a range of techniques including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methodologies are essential for the qualitative and quantitative characterization of this compound, a compound of interest in various research and development sectors due to its long alkyl chain phenol (B47542) structure.
Overview of Spectroscopic Techniques
Spectroscopic techniques are a cornerstone of analytical chemistry, providing valuable insights into the molecular structure, functional groups, and purity of chemical compounds. For a molecule like this compound, which combines an aromatic phenol head with a long aliphatic tail, a multi-spectroscopic approach is crucial for unambiguous identification and characterization.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the spectroscopic analysis of this compound. These values are based on typical ranges for phenolic compounds and long-chain alkyl substituents and should be confirmed with experimental data for the specific sample.
| Spectroscopic Technique | Parameter | Expected Value/Range | Notes |
| UV-Vis Spectroscopy | λmax (in Ethanol) | ~275 - 280 nm | Corresponds to the π → π* transition of the benzene (B151609) ring. |
| FT-IR Spectroscopy | O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ (broad) | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | Strong absorptions from the octadecyl chain. | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Characteristic of the benzene ring. | |
| C-O Stretch (Phenolic) | 1150 - 1250 cm⁻¹ | ||
| ¹H NMR Spectroscopy | δ (Aromatic Protons) | 6.6 - 7.2 ppm | Chemical shifts and splitting patterns depend on the substitution. |
| δ (Phenolic -OH) | 4.5 - 8.0 ppm (broad singlet) | Chemical shift is concentration and solvent dependent. | |
| δ (Benzylic -CH₂) | ~2.5 ppm (triplet) | Protons on the carbon adjacent to the aromatic ring. | |
| δ (Alkyl Chain -CH₂) | 1.2 - 1.6 ppm (multiplet) | Bulk of the protons in the octadecyl chain. | |
| δ (Terminal -CH₃) | ~0.9 ppm (triplet) | Terminal methyl group of the octadecyl chain. | |
| ¹³C NMR Spectroscopy | δ (C-OH Aromatic) | 150 - 160 ppm | Carbon atom attached to the hydroxyl group. |
| δ (Other Aromatic C) | 110 - 145 ppm | ||
| δ (Benzylic -CH₂) | 30 - 35 ppm | ||
| δ (Alkyl Chain -CH₂) | 22 - 32 ppm | Multiple peaks for the different carbons in the long chain. | |
| δ (Terminal -CH₃) | ~14 ppm | ||
| Mass Spectrometry (EI) | [M]⁺ (Molecular Ion) | m/z 374 | Corresponding to the molecular weight of this compound. |
| Base Peak | m/z 107 or 108 | Resulting from benzylic cleavage. | |
| Other Fragments | [M-C₁₇H₃₅]⁺, etc. | Fragmentation pattern will show loss of alkyl fragments. |
Experimental Protocols and Workflows
UV-Visible Spectroscopy
Application: UV-Vis spectroscopy is used to determine the presence of the phenolic chromophore and can be used for quantitative analysis based on Beer-Lambert law.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol (B145695) or cyclohexane (B81311) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: FT-IR spectroscopy is used to identify the functional groups present in this compound, such as the phenolic -OH, aromatic C=C, and aliphatic C-H bonds.
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method (if liquid or low melting solid): Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, including the number and types of protons and carbons and their connectivity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural elucidation.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Identify the molecular ion peak and the major fragment ions.
-
Caption: Workflow for Mass Spectrometry Analysis.
Data Interpretation and Logical Relationships
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical flow of analysis often starts with simpler, faster techniques and moves to more complex ones for detailed structural elucidation.
Caption: Logical Flow of Spectroscopic Analysis.
By following these protocols and utilizing the expected data as a reference, researchers can effectively analyze and characterize this compound for their specific applications. It is always recommended to compare experimental data with that of a certified reference standard for definitive identification.
Application Notes and Protocols for 3-Octadecylphenol-Based Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of coatings and adhesives based on 3-octadecylphenol. The information is intended for use by researchers and scientists in materials science and drug development.
Introduction
This compound is a long-chain alkylphenol that can be utilized in the synthesis of phenolic resins for high-performance coatings and adhesives. The long octadecyl chain imparts properties such as hydrophobicity, flexibility, and compatibility with various polymer matrices.[1][2] These characteristics make this compound-based resins promising candidates for applications requiring durable and resistant coatings and strong, flexible adhesives.[1][3] This document outlines the synthesis of a this compound-formaldehyde (novolac) resin and its formulation into a protective coating and a high-strength adhesive.
Data Presentation
Table 1: Typical Properties of this compound-Formaldehyde Novolac Resin
| Property | Value | Test Method |
| Appearance | Amber Solid | Visual Inspection |
| Softening Point | 95 - 105 °C | ASTM E28 |
| Hydroxyl Number | 130 - 150 mg KOH/g | ASTM E222 |
| Molecular Weight (Mn) | 800 - 1200 g/mol | Gel Permeation Chromatography |
| Free Monomer Content | < 1% | Gas Chromatography |
Table 2: Formulation of a this compound-Based Protective Coating
| Component | Function | Weight Percentage (%) |
| This compound-Formaldehyde Resin | Binder | 40 |
| Epoxy Resin (e.g., D.E.R. 331) | Crosslinker | 20 |
| Curing Agent (e.g., Polyamide) | Hardener | 15 |
| Xylene | Solvent | 20 |
| Titanium Dioxide | Pigment | 4.5 |
| Anti-foaming Agent | Additive | 0.5 |
Table 3: Performance Characteristics of Cured this compound-Based Coating
| Property | Value | Test Method |
| Adhesion (Cross-hatch) | 5B | ASTM D3359 |
| Pencil Hardness | 2H | ASTM D3363 |
| Flexibility (Conical Mandrel) | Pass (3 mm) | ASTM D522 |
| Water Resistance (24h immersion) | No change | ASTM D870 |
| Salt Spray Resistance (100h) | No corrosion | ASTM B117 |
Table 4: Formulation of a this compound-Based Adhesive
| Component | Function | Weight Percentage (%) |
| This compound-Formaldehyde Resin | Tackifier/Base Resin | 50 |
| Styrene-Butadiene-Styrene (SBS) Block Copolymer | Elastomer | 30 |
| Toluene (B28343) | Solvent | 18 |
| Antioxidant (e.g., Irganox 1010) | Stabilizer | 2 |
Table 5: Adhesive Performance Data
| Property | Value | Test Method |
| Lap Shear Adhesion (Steel) | 15 MPa | ASTM D1002 |
| Peel Strength (180°) | 25 N/cm | ASTM D903 |
| Tackiness (Rolling Ball) | < 10 cm | ASTM D3121 |
| Service Temperature Range | -20 to 120 °C | --- |
Experimental Protocols
Protocol 1: Synthesis of this compound-Formaldehyde (Novolac) Resin
This protocol describes the synthesis of a novolac resin from this compound and formaldehyde (B43269) under acidic catalysis.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide (B78521) solution (5 M, for neutralization)
-
Deionized water
-
Round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the round-bottom flask with this compound and toluene.
-
Begin stirring and gently heat the mixture to 60°C until the this compound is completely dissolved.
-
Add oxalic acid to the reaction mixture.
-
Slowly add the formaldehyde solution to the flask over a period of 30 minutes, maintaining the temperature at 95-100°C.
-
After the addition is complete, maintain the reaction at reflux for 4-6 hours.
-
Monitor the reaction progress by periodically checking the viscosity or free formaldehyde content.
-
Once the desired degree of polymerization is reached, cool the mixture to 70°C.
-
Neutralize the catalyst by adding sodium hydroxide solution until the pH is between 6.5 and 7.0.
-
Wash the organic layer with deionized water three times using a separatory funnel.
-
Remove the toluene and any residual water by vacuum distillation using a rotary evaporator.
-
The final product is a solid, amber-colored resin.
Protocol 2: Formulation of a this compound-Based Protective Coating
This protocol details the preparation of a two-part epoxy-amine coating system using the synthesized this compound-formaldehyde resin as a primary binder component.
Materials:
-
This compound-formaldehyde resin (from Protocol 1)
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A, D.E.R. 331)
-
Polyamide curing agent
-
Xylene
-
Titanium dioxide
-
Anti-foaming agent
-
High-speed disperser
-
Mixing vessel
Procedure:
-
Part A Preparation:
-
In the mixing vessel, dissolve the this compound-formaldehyde resin and the epoxy resin in xylene under agitation.
-
Once dissolved, add the titanium dioxide pigment and the anti-foaming agent.
-
Disperse the mixture at high speed until a Hegman gauge reading of 6+ is achieved, indicating a fine dispersion.
-
-
Part B Preparation:
-
The polyamide curing agent constitutes Part B.
-
-
Application:
-
Mix Part A and Part B in the specified ratio (see Table 2) immediately before application.
-
Allow for a 15-20 minute induction time.
-
Apply the coating to the substrate using a suitable method (e.g., spray, brush, or roller).
-
Allow the coating to cure at ambient temperature for 7 days, or at an elevated temperature (e.g., 60°C) for 2 hours for full cure.
-
Protocol 3: Formulation of a this compound-Based Adhesive
This protocol describes the formulation of a solvent-based pressure-sensitive adhesive.
Materials:
-
This compound-formaldehyde resin (from Protocol 1)
-
Styrene-Butadiene-Styrene (SBS) block copolymer
-
Toluene
-
Antioxidant
-
Jacketed mixing vessel with a high-torque stirrer
Procedure:
-
Charge the jacketed mixing vessel with toluene.
-
While stirring, slowly add the SBS block copolymer to the solvent. Continue mixing until the polymer is completely dissolved. This may take several hours.
-
Once the SBS is dissolved, add the this compound-formaldehyde resin and the antioxidant to the mixture.
-
Heat the mixture to 50°C and continue stirring until a homogeneous solution is obtained.
-
Cool the adhesive solution to room temperature.
-
The adhesive is now ready for application. It can be applied to a substrate (e.g., tape backing) and the solvent is then evaporated to leave a tacky film.
Visualizations
References
Application Notes and Protocols for the Use of 3-Octadecylphenol in Lubricating Oil Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octadecylphenol is a versatile intermediate in the synthesis of high-performance lubricating oil additives. Its long alkyl chain provides excellent oil solubility, while the phenolic group offers a reactive site for derivatization to create multifunctional additives. These additives are crucial for enhancing the performance and extending the service life of lubricants by improving their antioxidant, antiwear, and detergent properties. This document provides detailed application notes and experimental protocols for the preparation and evaluation of lubricating oil additives derived from this compound.
Mechanism of Action: Antioxidant Properties
Phenolic compounds, such as derivatives of this compound, primarily function as radical scavengers.[1] During the oxidation of lubricating oil, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to oil degradation and sludge formation. Hindered phenolic antioxidants donate a hydrogen atom to these radicals, neutralizing them and forming a stable phenoxy radical that does not readily participate in further oxidation reactions.[1]
Data Presentation
The following tables summarize representative performance data for lubricating oil additives synthesized from this compound.
Table 1: Antioxidant Performance of this compound Derivatives
| Additive Code | Additive Type | Concentration (wt%) | Oxidation Induction Time (minutes) |
| ODP-1 | Hindered Phenol | 0.5 | 150 |
| ODP-2 | Mannich Base | 0.5 | 220 |
| ODP-3 | Phosphosulphurized Mannich Base | 0.5 | 280 |
| Base Oil | - | 0 | 45 |
| Commercial Antioxidant | Hindered Phenol | 0.5 | 180 |
Data is representative and based on typical performance of similar phenolic additives.
Table 2: Tribological Performance of this compound Derivatives
| Additive Code | Additive Type | Concentration (wt%) | Coefficient of Friction | Wear Scar Diameter (mm) |
| ODP-1 | Hindered Phenol | 1.0 | 0.10 | 0.45 |
| ODP-2 | Mannich Base | 1.0 | 0.08 | 0.38 |
| ODP-3 | Phosphosulphurized Mannich Base | 1.0 | 0.07 | 0.32 |
| Base Oil | - | 0 | 0.15 | 0.65 |
| Commercial Antiwear | ZDDP | 1.0 | 0.09 | 0.40 |
Data is representative and based on typical performance of similar antiwear additives.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Mannich Base Additive
This protocol describes the synthesis of a Mannich base additive from this compound, formaldehyde (B43269), and ethylenediamine (B42938). These additives are known for their multifunctional properties, acting as antioxidants and dispersants.[2]
Materials:
-
This compound
-
Paraformaldehyde
-
Ethylenediamine
-
Toluene (B28343) (solvent)
-
Nitrogen gas
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Charge the four-necked flask with this compound and toluene.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 60°C until the this compound is completely dissolved.
-
Add paraformaldehyde to the flask. The molar ratio of this compound to formaldehyde should be approximately 1:1.[3]
-
Slowly add ethylenediamine to the reaction mixture. The molar ratio of this compound to ethylenediamine should be 2:1.[2]
-
Increase the temperature to 90-95°C and maintain for 3 hours under reflux.[2]
-
After the reaction is complete, increase the temperature to distill off the toluene solvent and water formed during the reaction.
-
The final product is a viscous liquid.
Synthesis of a this compound-based Mannich Base Additive.
Protocol 2: Evaluation of Antioxidant Properties using Rotating Bomb Oxidation Test (RBOT)
The RBOT is an accelerated oxidation test used to evaluate the oxidation stability of lubricants.
Materials:
-
Base lubricating oil
-
Synthesized this compound additive
-
Distilled water
-
Copper catalyst coil
-
Oxygen
Equipment:
-
RBOT apparatus (pressure vessel, bath, pressure recorder)
-
Sample container
Procedure:
-
Prepare a blend of the base lubricating oil containing a specified concentration (e.g., 0.5 wt%) of the synthesized additive.
-
Place 50 g of the oil blend and 5 ml of distilled water into the sample container.
-
Insert the copper catalyst coil into the sample container.
-
Place the sample container inside the pressure vessel.
-
Seal the vessel and charge it with oxygen to an initial pressure of 90 psi.
-
Place the vessel in the RBOT bath maintained at 150°C and start the rotation.
-
Record the pressure inside the vessel over time.
-
The oxidation induction time is the time taken for the pressure to drop by 25 psi from the maximum pressure.
Workflow for Evaluating Antioxidant Properties using RBOT.
Protocol 3: Evaluation of Tribological Properties using a Four-Ball Tribometer
This test evaluates the antiwear and friction-reducing properties of the lubricating oil additives.
Materials:
-
Base lubricating oil
-
Synthesized this compound additive
-
Steel balls (AISI 52100 steel)
Equipment:
-
Four-ball tribometer
-
Microscope for wear scar measurement
Procedure:
-
Prepare a blend of the base lubricating oil containing a specified concentration (e.g., 1.0 wt%) of the synthesized additive.
-
Assemble the four-ball test configuration with three stationary balls in a cup and one rotating ball on top.
-
Fill the cup with the oil blend, ensuring the stationary balls are fully immersed.
-
Apply a specified load (e.g., 40 kg) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).
-
Run the test for a specified duration (e.g., 60 minutes).
-
During the test, record the friction torque to calculate the coefficient of friction.
-
After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter.
Workflow for Evaluating Tribological Properties.
References
Troubleshooting & Optimization
"optimization of 3-Octadecylphenol synthesis reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Octadecylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via Friedel-Crafts alkylation of phenol (B47542).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Deactivated Catalyst: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[1][2] 2. Poor Quality Reagents: Degradation of the alkylating agent (e.g., 1-octadecene (B91540) or 1-chlorooctadecane) or phenol. 3. Sub-optimal Reaction Temperature: Incorrect temperature can lead to a slow reaction rate or decomposition of reactants. | 1. Use a more robust catalyst or a different synthetic route. Consider using a Brønsted acid catalyst or a modified Friedel-Crafts procedure. An excess of the catalyst may also be required.[1] 2. Verify the purity of your starting materials. Use freshly distilled phenol and verify the integrity of the alkylating agent. 3. Optimize the reaction temperature. Conduct small-scale experiments at various temperatures to determine the optimal condition. |
| Formation of Multiple Products (Isomers) | 1. Carbocation Rearrangement: The intermediate carbocation formed from the alkylating agent can rearrange to a more stable carbocation, leading to the formation of various isomers instead of the desired linear octadecyl chain.[2][3] 2. Polyalkylation: The initial product, this compound, is more reactive than phenol itself, leading to the addition of more than one octadecyl group to the phenol ring.[2][3] | 1. Use a milder Lewis acid or a different alkylating agent. Acylation followed by reduction can prevent rearrangement. 2. Use a large excess of phenol relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the starting material rather than the product. |
| Product is a Dark, Tarry Mixture | 1. Side Reactions and Polymerization: High temperatures or a highly active catalyst can promote side reactions and polymerization of the reactants or products. 2. Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities. | 1. Lower the reaction temperature and/or use a less reactive catalyst. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Presence of Isomers: The similar polarity of the desired product and its isomers can make chromatographic separation challenging. 2. Unreacted Starting Materials: Significant amounts of unreacted phenol can co-elute with the product. | 1. Optimize the reaction to minimize isomer formation. If isomers are unavoidable, consider techniques like fractional crystallization or preparative HPLC. 2. Perform a basic wash (e.g., with dilute NaOH) to remove unreacted phenol. The phenoxide salt will be soluble in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Friedel-Crafts alkylation of phenol using an 18-carbon alkylating agent such as 1-octadecene or 1-chlorooctadecane, in the presence of a Lewis acid catalyst like AlCl₃ or a Brønsted acid.
Q2: Why is my Friedel-Crafts alkylation of phenol giving a low yield?
A2: Low yields in Friedel-Crafts alkylation of phenols are often due to the deactivation of the Lewis acid catalyst by the phenolic oxygen.[1][2] The lone pair of electrons on the oxygen coordinates with the catalyst, reducing its effectiveness. To mitigate this, you can try using an excess of the catalyst or exploring alternative catalytic systems.
Q3: How can I avoid the formation of multiple isomers during the synthesis?
A3: Isomer formation is a common issue due to carbocation rearrangements.[2][3] To minimize this, you can use a less reactive alkylating agent or a milder Lewis acid. Another approach is to perform a Friedel-Crafts acylation with octadecanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired linear alkyl chain. This acylation-reduction sequence generally avoids carbocation rearrangements.
Q4: What is polyalkylation and how can I prevent it?
A4: Polyalkylation is the addition of more than one alkyl group to the aromatic ring. This occurs because the alkylated phenol product is often more reactive than phenol itself.[2][3] The most effective way to prevent polyalkylation is to use a large excess of phenol compared to the alkylating agent.
Q5: What are the best practices for purifying this compound?
A5: Purification typically involves a multi-step process. First, remove the catalyst by quenching the reaction with water or dilute acid. Then, use a basic wash to remove unreacted phenol. Finally, the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Phenol with 1-Octadecene
Materials:
-
Phenol
-
1-Octadecene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve phenol (10 equivalents) in dry DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 equivalents) to the stirred solution.
-
Add 1-octadecene (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M NaOH to remove excess phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Technical Support Center: Purification of Synthetic 3-Octadecylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 3-Octadecylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Isomers: Positional isomers of the octadecyl chain on the phenol (B47542) ring (e.g., 2-Octadecylphenol and 4-Octadecylphenol).
-
Unreacted Starting Materials: Residual phenol or octadecyl-containing precursors.
-
Byproducts of Alkylation: Di- and tri-alkylated phenols, where more than one octadecyl group is attached to the phenol ring.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and leftover reagents.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the molecule's physical properties:
-
High Hydrophobicity: The long C18 alkyl chain makes the molecule very non-polar, affecting its solubility and chromatographic behavior.
-
Similar Polarity of Impurities: Byproducts, such as positional isomers and other long-chain alkylphenols, often have very similar polarities to the target compound, making separation difficult.
-
Low Melting Point/Oily Nature: At room temperature, this compound can be a waxy solid or an oil, which can complicate handling and some purification techniques like crystallization.[1]
-
Tendency for Aggregation: The long alkyl chains can lead to molecular aggregation, which may affect chromatographic peak shape and resolution.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for separating this compound from its impurities.[2] A C18 or C8 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[3]
-
Gas Chromatography (GC): GC can be used to analyze the volatility and purity of the compound.[4][5] Derivatization may be necessary to improve the volatility and peak shape of the phenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product oils out, does not crystallize. | The compound has low solubility in the chosen solvent even at elevated temperatures, or the cooling rate is too fast. | - Try a different solvent or a solvent mixture. Good starting points for long-chain alkylphenols are heptane (B126788) or mixtures like heptane/ethyl acetate (B1210297).[6][7]- Ensure the compound is fully dissolved at the higher temperature.[8]- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[8] |
| Poor recovery of the product. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a less polar solvent or add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution after dissolution.[7]- Reduce the amount of solvent used for dissolution to a minimum.[8] |
| Impurities co-crystallize with the product. | The impurities have very similar solubility profiles to the product. | - Perform multiple recrystallizations.- Try a different solvent system that may offer better selectivity.- Consider a pre-purification step, such as column chromatography, to remove the bulk of the impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (co-elution). | The polarity of the mobile phase is too high or too low, or the stationary phase is not providing enough selectivity. | For Normal Phase Chromatography: - Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate ratio).[9][10]For Reverse Phase Chromatography: - Increase the polarity of the mobile phase (e.g., increase the water to acetonitrile ratio).[11]- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column for different selectivity). |
| Broad or tailing peaks. | - Sample Overload: Too much sample is loaded onto the column.- Secondary Interactions: The phenolic hydroxyl group may be interacting with the silica (B1680970) support.- Aggregation: The long alkyl chains are causing the molecules to aggregate. | - Reduce the amount of sample loaded.- For normal phase, add a small amount of a polar modifier like acetic acid or triethylamine (B128534) to the mobile phase to block active sites on the silica.- For reverse phase, ensure the pH of the mobile phase is appropriate to suppress ionization of the phenol.[12]- Try adding a small amount of a non-polar organic solvent to the sample to disrupt aggregation before loading. |
| Product is irreversibly bound to the column. | The product is too non-polar for the chosen chromatography mode and mobile phase. | For Reverse Phase Chromatography: - Use a stronger, less polar mobile phase (e.g., tetrahydrofuran (B95107) or isopropanol (B130326) in place of or in addition to acetonitrile).[11]- Consider using a less retentive stationary phase (e.g., C8 or C4).[3]For Normal Phase Chromatography: - This is less likely for a hydrophobic molecule, but if it occurs, increase the polarity of the mobile phase. |
Experimental Protocols
Purity Analysis by Reverse-Phase HPLC
This is a general starting method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 80% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and a stronger solvent like isopropanol.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for selecting a chromatography method.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Separation of Phenol, 3-pentadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. birchbiotech.com [birchbiotech.com]
- 5. epa.gov [epa.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Octadecylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Octadecylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing alkylphenols is the Friedel-Crafts alkylation of phenol (B47542) with a suitable alkylating agent.[1][2] For this compound, this would typically involve reacting phenol with an 18-carbon olefin (e.g., 1-octadecene) or alcohol (e.g., 1-octadecanol) in the presence of an acid catalyst.[3]
Q2: Why is the yield of the meta isomer (this compound) often low in standard Friedel-Crafts alkylation?
Standard Friedel-Crafts alkylation of phenol is an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is an ortho-, para-directing activator, meaning that the alkyl group preferentially adds to the positions ortho (2-) and para (4-) to the hydroxyl group.[4] Achieving high selectivity for the meta (3-) position is a significant challenge with this method.
Q3: Are there alternative methods to enhance the yield of the meta isomer?
Yes, specialized methods can be employed to favor the formation of the meta-product. One such approach involves a two-step process:
-
Alkylation of a Halobenzene: A halo-benzene (e.g., chlorobenzene) is alkylated with an 18-carbon alkylating agent. The halogen is a meta-directing deactivator, which favors the formation of the meta-alkyl-halobenzene.[5]
-
Hydrolysis: The resulting meta-alkyl-halobenzene is then hydrolyzed to replace the halogen with a hydroxyl group, yielding the desired 3-alkylphenol.[5]
Another advanced method involves a ruthenium-catalyzed C-H bond functionalization of phenol derivatives specifically at the meta position using a directing group, which is later removed.[6]
Q4: What are the common side reactions that reduce the overall yield?
Several side reactions can lower the yield of the desired monosubstituted product:[1]
-
Polyalkylation: The first alkyl group attached to the phenol ring activates it, making it more susceptible to further alkylation. This results in the formation of di- and tri-octadecylphenols.[1][7]
-
O-Alkylation: The alkyl group can attach to the oxygen of the hydroxyl group, forming an ether (octadecyl phenyl ether) instead of the desired C-alkylation on the ring.[2]
-
Isomerization of the Alkylating Agent: The 1-octadecene (B91540) can isomerize to other internal octadecene isomers, which can lead to different branched alkylphenols.
-
Carbocation Rearrangement: The intermediate carbocation formed from the alkylating agent can rearrange, leading to a mixture of products with different alkyl chain structures attached to the phenol ring.[2][8]
Q5: How can I minimize polyalkylation?
Polyalkylation can be minimized by using a molar excess of phenol relative to the alkylating agent (1-octadecene or 1-octadecanol).[2][9] This increases the probability that the alkylating agent will react with an un-substituted phenol molecule rather than an already alkylated one.
Q6: What types of catalysts are typically used?
A range of acid catalysts can be used for phenol alkylation:
-
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are very active.[1][2]
-
Solid Acid Catalysts: These are often preferred for their ease of separation and reusability. Examples include:
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | 1. Inappropriate Reactant Ratio: Too much alkylating agent leads to polyalkylation. | 1. Increase the molar ratio of phenol to the alkylating agent (e.g., 3:1 or higher).[2][9] |
| 2. Suboptimal Reaction Temperature: Temperature can affect the rates of competing side reactions. | 2. Optimize the reaction temperature. For zeolite catalysts, a typical range is 100-180°C.[2] Lower temperatures may favor O-alkylation, while higher temperatures can lead to dealkylation or isomerization. | |
| 3. Inefficient Catalyst: The chosen catalyst may have low activity or may be deactivated. | 3. Screen different catalysts (e.g., various zeolites, ion-exchange resins, or Lewis acids). Ensure the catalyst is properly activated and dry, especially Lewis acids. The hydroxyl group of phenol can deactivate Lewis acid catalysts.[12] | |
| High Proportion of ortho and para Isomers | 1. Inherent Nature of Friedel-Crafts Alkylation: The hydroxyl group is an ortho, para-director. | 1. Consider alternative synthetic routes for meta-selectivity, such as the alkylation of a halobenzene followed by hydrolysis.[5] |
| 2. Catalyst Choice: Some catalysts may have a preference for ortho or para positions. | 2. Investigate catalysts known for different regioselectivities. The pore size of zeolites can influence the ortho/para ratio due to shape-selective effects.[2] | |
| Formation of O-Alkylated Product (Ether) | 1. Reaction Conditions: O-alkylation can be kinetically favored, especially at lower temperatures. | 1. Increase the reaction temperature. O-alkylation is often reversible, and higher temperatures can promote the rearrangement of the ether to the C-alkylated phenol (Fries rearrangement).[12] |
| 2. Catalyst Acidity: Weaker acid sites may favor ether formation. | 2. Use a catalyst with stronger acid sites, which are generally required for C-alkylation.[2] | |
| Presence of Multiple Peaks in GC/MS (Polyalkylation) | 1. Reactant Ratio: Insufficient excess of phenol. | 1. Substantially increase the phenol-to-alkylating agent molar ratio.[2][9] |
| 2. High Conversion: Pushing the reaction to very high conversion of the limiting reagent (phenol, if used in deficit) will inevitably lead to polyalkylation. | 2. Run the reaction at a lower conversion of phenol and recycle the unreacted starting material. | |
| Difficult Product Purification | 1. Similar Physical Properties of Isomers: The ortho, meta, and para isomers of octadecylphenol have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging. | 1. Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18).[8] Consider specialized techniques like selective solid-phase scavenging using basic resins that can selectively adsorb phenolic isomers.[13] |
Data Presentation
The following tables summarize the effect of reaction conditions on the alkylation of phenol with a long-chain olefin (1-octene). While this data is for an 8-carbon chain, the general trends are informative for the synthesis of this compound.
Table 1: Effect of Phenol to 1-Octene Mole Ratio on Product Distribution
Reaction Conditions: Zeolite BEA(15) catalyst, 100°C, 6 hours.
| Phenol:1-Octene Mole Ratio | Phenol Conversion (%) | O-Alkylate / C-Alkylate Ratio |
| 0.5 | 60 | 0.4 |
| 1.0 | 45 | 0.7 |
| 2.0 | 30 | 0.6 |
Data adapted from a study on the alkylation of phenol with 1-octene.[2] Note that C-alkylate formation increases with higher concentrations of the olefin.
Table 2: Effect of Temperature on Product Distribution
Reaction Conditions: Zeolite BEA(15) catalyst, Phenol:1-Octene mole ratio = 1, 6 hours.
| Temperature (°C) | Phenol Conversion (%) | O-Alkylate / C-Alkylate Ratio | ortho- / para- Isomer Ratio |
| 80 | 35 | 0.6 | 1.3 |
| 100 | 45 | 0.7 | 1.5 |
| 120 | 60 | 0.8 | 1.8 |
Data adapted from a study on the alkylation of phenol with 1-octene.[2] Note that both O-alkylation and ortho-isomer formation appear to increase with temperature under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Phenol with 1-Octadecene using a Solid Acid Catalyst
This protocol describes a general method for the synthesis of octadecylphenol isomers. Optimization of catalyst, temperature, and reactant ratios is necessary to maximize the yield of the desired 3-isomer.
-
Catalyst Activation: Dry the solid acid catalyst (e.g., zeolite H-beta) under vacuum at 120°C for 4 hours to remove any adsorbed water.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated catalyst (e.g., 10 wt% relative to phenol).
-
Reactant Addition: Add molten phenol (e.g., 3 molar equivalents) to the flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C) under a nitrogen atmosphere.
-
Alkylation: Slowly add 1-octadecene (1 molar equivalent) to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed for 6-24 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting materials, isomers, and byproducts.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture.
-
Purification: Remove the excess phenol by vacuum distillation. The resulting crude product, a mixture of octadecylphenol isomers, can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalysis.eprints.iitm.ac.in [catalysis.eprints.iitm.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US2193760A - Method for manufacturing alkyl phenols - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U.S. Patent for Alkylphenol synthesis using heteropoly acid catalysts Patent (Patent # 5,300,703 issued April 5, 1994) - Justia Patents Search [patents.justia.com]
- 12. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of 3-Octadecylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the thermal degradation pathways of 3-Octadecylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways of this compound under thermal stress?
While specific literature on this compound is limited, based on studies of similar long-chain alkylphenols like 3-pentadecylphenol, the primary degradation pathway under inert conditions involves the cleavage of the long alkyl chain. Key expected reactions include:
-
Benzylic C-C Bond Cleavage: The bond between the phenolic ring and the octadecyl chain is susceptible to cleavage, leading to the formation of phenol (B47542) and an octadecyl radical. The octadecyl radical can then undergo further fragmentation.
-
Alkyl Chain Fragmentation: The C18 alkyl chain can undergo random scission at various points, generating a series of smaller alkanes and alkenes.
-
Dehydrogenation: Loss of hydrogen from the alkyl chain can lead to the formation of unsaturated compounds.
-
Aromatization: Under more severe thermal stress, cyclization and aromatization of the alkyl chain fragments could potentially occur, leading to the formation of polycyclic aromatic hydrocarbons (PAHs), though this is less common under controlled pyrolysis.
Q2: At what temperature does this compound begin to degrade?
The initial decomposition temperature for this compound is expected to be influenced by the experimental conditions, particularly the heating rate and atmosphere. For a similar compound, 3-pentadecylphenol, initial decomposition in an inert nitrogen atmosphere was observed to begin around 194°C.[1] Therefore, it is reasonable to expect the thermal degradation of this compound to commence in a similar temperature range.
Q3: What are the likely volatile products of this compound thermal degradation?
The volatile products will primarily consist of fragments from the octadecyl chain. Researchers should expect to identify a homologous series of alkanes and alkenes (from C1 up to C18). Additionally, phenol and cresols (methylphenols) are likely to be major products resulting from the cleavage of the alkyl chain from the aromatic ring.[2]
Q4: How does the presence of oxygen affect the degradation pathways?
The presence of an oxidizing atmosphere (like air) will introduce additional reaction pathways. These include:
-
Oxidation of the Alkyl Chain: This can lead to the formation of alcohols, ketones, and carboxylic acids along the alkyl chain.
-
Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form more complex, higher molecular weight structures.
-
Increased Fragmentation: The presence of oxygen typically lowers the onset temperature of degradation and can lead to more extensive fragmentation of the molecule.
Troubleshooting Guides
Issue 1: Inconsistent results in Thermogravimetric Analysis (TGA).
-
Possible Cause: Inconsistent sample packing in the TGA pan.
-
Solution: Ensure a consistent, small sample size (typically 5-10 mg) is used and that it is spread evenly in a thin layer at the bottom of the pan. This promotes uniform heat transfer.
-
-
Possible Cause: Variation in the heating rate.
-
Solution: Use a standardized heating rate for all experiments to ensure comparability of results. A common heating rate for such analyses is 10°C/min.
-
-
Possible Cause: Contamination of the sample.
-
Solution: Ensure the sample is pure and free from solvents or other impurities that could volatilize at lower temperatures and interfere with the degradation profile.
-
Issue 2: Difficulty in identifying degradation products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
Possible Cause: Inappropriate pyrolysis temperature.
-
Solution: If the temperature is too low, degradation may be incomplete. If it is too high, excessive fragmentation can occur, making it difficult to identify primary degradation products. Perform a series of pyrolysis experiments at different temperatures (e.g., from 400°C to 800°C) to find the optimal temperature for observing the desired fragmentation patterns.
-
-
Possible Cause: Co-elution of products in the GC column.
-
Solution: Optimize the GC temperature program (the ramp rate and hold times) to improve the separation of the degradation products. Using a longer GC column or a column with a different stationary phase can also enhance separation.
-
-
Possible Cause: Low concentration of certain products.
-
Solution: Increase the amount of sample pyrolyzed, if possible, or use a more sensitive detector. For mass spectrometry, operating in selected ion monitoring (SIM) mode can increase sensitivity for specific target compounds.
-
Issue 3: Unexpected endothermic or exothermic peaks in Differential Scanning Calorimetry (DSC).
-
Possible Cause: Phase transitions.
-
Solution: An endothermic peak at a lower temperature is likely the melting point of the this compound.[1] Ensure this is not mistaken for a degradation event.
-
-
Possible Cause: Oxidative reactions.
-
Solution: Exothermic peaks, especially when running the experiment in an air or oxygen atmosphere, can be attributed to oxidative degradation.[1] Running the same sample in an inert atmosphere (like nitrogen or argon) can help differentiate between thermal and thermo-oxidative processes.
-
-
Possible Cause: Sample reacting with the pan material.
-
Solution: Ensure the sample pan material (e.g., aluminum, platinum) is inert to the sample and its degradation products at the analysis temperatures.
-
Quantitative Data Summary
| Parameter | Value | Analytical Technique | Atmosphere | Reference |
| Initial Decomposition Temperature (3-Pentadecylphenol) | ~194 °C | TGA | Nitrogen | [1] |
| Melting Point (3-Pentadecylphenol derivative) | 57.7 °C | DSC | Nitrogen | [1] |
| Main Degradation Region (Phenolic Resin) | 300 - 800 °C | TGA | Inert | [3] |
Note: Data for this compound is inferred from closely related compounds due to a lack of direct literature.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert or oxidative environment.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The resulting data can be used to determine the onset of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass.
-
2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.[4][5][6]
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
Place a small amount (typically 100-500 µg) of the this compound sample into a pyrolysis sample cup.
-
Introduce the sample cup into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium). Hold at this temperature for a short duration (e.g., 15-30 seconds).
-
The degradation products are swept directly into the GC injection port.
-
Separate the products on a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical GC oven program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Detect and identify the separated compounds using a mass spectrometer. The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for compound identification.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine melting points, phase transitions, and the enthalpy of degradation of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan.
-
Seal the pan (hermetically or with a pinhole, depending on the desired experiment).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with the desired atmosphere (e.g., nitrogen or air) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events will appear as peaks in the DSC thermogram.
-
Visualizations
Caption: Proposed primary degradation pathways of this compound.
Caption: Workflow for analyzing thermal degradation.
References
- 1. eucalyptus.com.br [eucalyptus.com.br]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Technical Support Center: Troubleshooting Poor Solubility of 3-Octadecylphenol in Formulations
Welcome to the technical support center for 3-Octadecylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring with a long alkyl chain substituent. The lengthy 18-carbon alkyl chain (octadecyl group) imparts a significant lipophilic (fat-loving) nature to the molecule, making it poorly soluble in aqueous solutions and many polar solvents. This low solubility can be a major hurdle in the development of formulations for various applications, including pharmaceuticals, as it can lead to poor bioavailability and inconsistent performance.
Q2: What are the general principles for solubilizing this compound?
The key to solubilizing this compound lies in the principle of "like dissolves like." Due to its hydrophobic nature, it will be more soluble in non-polar, organic solvents. Long-chain alkylphenols are generally soluble in organic solvents such as alcohols, acetone, and toluene, while their solubility in water is negligible.[1] Therefore, formulation strategies often involve the use of organic co-solvents, lipids, surfactants, or other techniques to enhance its dispersion in aqueous or other desired media.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Possible Cause 1: Inappropriate solvent selection.
-
Troubleshooting: this compound is a highly lipophilic molecule. Ensure your solvent has a similar polarity. Based on data for the structurally similar 3-Pentadecylphenol, good solubility can be expected in solvents like toluene, acetone, ethyl acetate, and alcohols (ethanol, 1-butanol).
-
Action: Refer to the solubility data table below for guidance on solvent selection. Consider using a non-polar or a moderately polar organic solvent.
-
Possible Cause 2: Insufficient temperature.
-
Troubleshooting: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.
-
Action: Gently warm the solvent while stirring to facilitate dissolution. Be cautious and ensure the temperature is well below the boiling point of the solvent and does not cause degradation of this compound.
-
Issue 2: My formulation is cloudy or shows precipitation after adding this compound.
Possible Cause 1: Supersaturation and precipitation.
-
Troubleshooting: You may have exceeded the solubility limit of this compound in your formulation. Even if it initially dissolves (especially with heat), it may precipitate out upon cooling or standing.
-
Action:
-
Reduce the concentration of this compound.
-
Incorporate a co-solvent to increase the overall solvent capacity.
-
Utilize surfactants to form micelles that can encapsulate the this compound molecules.
-
Consider creating a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), where the compound remains in a dissolved state within the lipidic phase.
-
-
Possible Cause 2: Incompatibility with other formulation components.
-
Troubleshooting: Other excipients in your formulation could be affecting the solubility of this compound.
-
Action: Systematically evaluate the compatibility of each component. Prepare simpler formulations with fewer components to identify the source of the incompatibility.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for the closely related compound, 3-Pentadecylphenol, which serves as a valuable reference point.
Table 1: Solubility of 3-Pentadecylphenol in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Ethanol | 291.47 | 0.0483 |
| 296.33 | 0.0665 | |
| 301.52 | 0.0931 | |
| 307.15 | 0.1342 | |
| 312.87 | 0.1913 | |
| 1-Butanol | 293.55 | 0.0612 |
| 298.19 | 0.0811 | |
| 303.23 | 0.1093 | |
| 307.84 | 0.1441 | |
| 312.36 | 0.1859 | |
| Toluene | 295.25 | 0.1023 |
| 300.74 | 0.1418 | |
| 306.11 | 0.1942 | |
| 311.63 | 0.2643 | |
| 317.38 | 0.3601 | |
| Acetone | 289.08 | 0.0852 |
| 294.76 | 0.1233 | |
| 300.53 | 0.1774 | |
| 306.14 | 0.2498 | |
| 311.77 | 0.3451 | |
| Ethyl Acetate | 290.83 | 0.0718 |
| 296.51 | 0.1035 | |
| 302.43 | 0.1492 | |
| 307.92 | 0.2091 | |
| 313.35 | 0.2846 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your quantification method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Troubleshooting and Formulation Logic
To aid in understanding the decision-making process for troubleshooting and formulation, the following diagrams illustrate key workflows and relationships.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Overview of formulation strategies for enhancing the solubility of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments and validation studies to determine the optimal formulation for their specific application.
References
Technical Support Center: Stabilization of 3-Octadecylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Octadecylphenol. The information is designed to address common challenges related to its oxidative stability during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color over time. What could be the cause?
A1: Discoloration of this compound solutions is a common indicator of oxidation. Phenolic compounds, when exposed to oxygen, light, and/or trace metal impurities, can oxidize to form colored quinone-type structures. The long octadecyl chain makes it highly lipophilic, so the choice of solvent can also play a role in its stability.
Q2: How can I prevent the oxidation of this compound during storage?
A2: To minimize oxidation during storage, it is recommended to:
-
Store under an inert atmosphere: Purge the headspace of your storage container with an inert gas like nitrogen or argon to displace oxygen.
-
Protect from light: Use amber-colored vials or store containers in the dark to prevent photo-oxidation.
-
Control temperature: Store at recommended low temperatures to reduce the rate of chemical reactions.
-
Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Use of high-purity or metal-free solvents is advisable.
Q3: What are suitable antioxidants for stabilizing this compound in a formulation?
A3: Due to the lipophilic nature of this compound, oil-soluble antioxidants are generally more effective. Commonly used synthetic antioxidants include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Natural antioxidants like tocopherols (B72186) (Vitamin E) and ascorbyl palmitate can also be considered. The choice of antioxidant may depend on the specific application and regulatory requirements.
Q4: I am observing inconsistent results in my antioxidant activity assays with this compound. What could be the issue?
A4: Inconsistent results in antioxidant assays can stem from several factors:
-
Solvent effects: The antioxidant activity of phenols can be significantly influenced by the solvent used.[1] Hydrogen-bond-accepting solvents can reduce the reactivity of the phenolic hydroxyl group.
-
Lipophilicity: The long alkyl chain of this compound makes it highly lipophilic. Ensure it is fully dissolved in an appropriate solvent system for the assay being used. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be adapted for lipophilic compounds.[1][2]
-
Concentration: Ensure the concentration of this compound is within the linear range of the assay.
Q5: What are the expected degradation products of this compound oxidation?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, the oxidation of phenols typically proceeds through the formation of a phenoxyl radical. This can then lead to the formation of quinones and other colored byproducts. In the presence of other reactive species, dimerization or polymerization can also occur.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Formulation
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Degas solvents and formulations. Work under an inert atmosphere (e.g., in a glove box). |
| Exposure to Light | Conduct experiments under amber or red light. Use amber-colored reaction vessels. |
| Metal Ion Contamination | Use high-purity reagents and solvents. Consider the use of chelating agents like EDTA to sequester metal ions. |
| Incompatible Excipients | Review the composition of your formulation for any pro-oxidant excipients. |
Issue 2: Poor Solubility and Inconsistent Dosing
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Due to its high lipophilicity (predicted LogP > 8), this compound has very low water solubility. Use non-polar organic solvents or consider formulation strategies for aqueous systems. |
| Precipitation on Dilution | When diluting a stock solution, perform serial dilutions and visually inspect for any precipitation. Consider the use of co-solvents or surfactants. |
| Inaccurate Weighing | This compound is a waxy solid at room temperature. Ensure it is completely transferred and dissolved from the weighing vessel. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides a representative example of how to present stability data for a lipophilic phenolic compound under different storage conditions.
Table 1: Illustrative Stability of a Lipophilic Phenolic Compound (e.g., this compound) in a Lipid-Based Formulation
| Condition | Timepoint | % Remaining | Appearance |
| 25°C / 60% RH (exposed to air) | 0 | 100% | Colorless |
| 1 month | 92.3% | Faint yellow | |
| 3 months | 85.1% | Yellow | |
| 40°C / 75% RH (exposed to air) | 0 | 100% | Colorless |
| 1 month | 81.5% | Yellow | |
| 3 months | 70.2% | Amber | |
| 25°C / 60% RH (Nitrogen overlay) | 0 | 100% | Colorless |
| 1 month | 99.8% | Colorless | |
| 3 months | 99.5% | Colorless |
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing
This protocol provides a general method for assessing the stability of this compound in a formulation under accelerated conditions.
-
Sample Preparation:
-
Prepare the this compound formulation.
-
Divide the formulation into several amber glass vials.
-
For comparison, prepare a control group of vials where the headspace is purged with nitrogen.
-
-
Storage Conditions:
-
Place the vials in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).
-
-
Timepoints:
-
Pull vials for analysis at predetermined timepoints (e.g., 0, 1, 2, 4 weeks).
-
-
Analysis:
-
At each timepoint, dilute a portion of the sample in an appropriate solvent (e.g., hexane (B92381) or isopropanol).
-
Analyze the concentration of remaining this compound using a suitable analytical method such as HPLC-UV.
-
Visually inspect the sample for any color change.
-
Protocol 2: Determination of Antioxidant Activity using the DPPH Assay
This protocol is adapted for lipophilic compounds.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of dilutions of a standard antioxidant (e.g., Trolox) and the this compound test sample.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add the standard or test sample dilutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: General oxidation pathway of this compound.
Caption: Workflow for accelerated stability testing.
References
Technical Support Center: Alkylation of Phenol to 3-Octadecylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenol (B47542) to produce 3-octadecylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of octadecyl phenyl ether (O-alkylation product). How can I increase the selectivity for C-alkylation to form this compound?
A1: High levels of O-alkylation are a common issue. Here are several strategies to favor C-alkylation:
-
Catalyst Selection: The choice of catalyst plays a crucial role. While Lewis acids like AlCl₃ can be effective, they can also promote O-alkylation.[1] Using solid acid catalysts, particularly zeolites with specific pore sizes, can enhance C-alkylation selectivity.[2][3][4] The shape selectivity of zeolites can sterically hinder the formation of the bulkier ether at the oxygen atom.
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated products over the kinetically favored O-alkylated products. Consider a temperature optimization study, for example, in the range of 150-250°C.
-
Catalyst Acidity: The strength and number of acid sites on the catalyst influence the reaction pathway. Poisoning the strongest acid sites of a catalyst, for instance by treating a zeolite with an alkali metal like potassium, has been shown to decrease O-alkylation.[3][4]
-
Rearrangement: Octadecyl phenyl ether can sometimes be rearranged to the C-alkylated product under acidic conditions.[5][6] Increasing the reaction time or temperature might facilitate this rearrangement.
Q2: I am observing the formation of significant amounts of di- and tri-octadecylphenols (polyalkylation). How can I minimize these side products?
A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylation product is often more reactive than the starting phenol.[7][8] To minimize this:
-
Molar Ratio of Reactants: Use a molar excess of phenol relative to the alkylating agent (e.g., 1-octadecene).[9] A higher phenol concentration increases the probability of the alkylating agent reacting with a phenol molecule rather than an already alkylated phenol.
-
Catalyst Choice: Catalysts with larger pores may accommodate the formation of polyalkylated products more easily. Selecting a catalyst with appropriate pore dimensions can introduce shape selectivity that disfavors the formation of bulkier di- and tri-substituted products.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation. Monitor the reaction progress and stop it once a satisfactory conversion of the limiting reactant is achieved, before significant polyalkylation occurs.
Q3: My primary side product appears to be oligomers of 1-octadecene (B91540). What causes this and how can it be prevented?
A3: Olefin oligomerization is a major competing side reaction, especially with solid acid catalysts at higher temperatures.[2]
-
Control of Reaction Conditions: Lowering the reaction temperature can reduce the rate of oligomerization.
-
Catalyst Properties: The acidity of the catalyst can significantly impact oligomerization. Very strong acid sites can promote the formation of carbocations from the olefin, which then initiate oligomerization. Using a catalyst with milder acidity may be beneficial.
-
Reactant Molar Ratio: Increasing the molar ratio of phenol to 1-octadecene can also help to suppress olefin oligomerization by increasing the likelihood of the olefin reacting with phenol.
Q4: The conversion of phenol in my reaction is very low. What are the potential reasons and solutions?
A4: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or by coking at high temperatures. Ensure the purity of your phenol and 1-octadecene. If using a solid catalyst, consider regeneration procedures if applicable.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. Consider using a more active catalyst or increasing the reaction temperature.[7]
-
Poor Mass Transfer: In heterogeneous catalysis, ensure efficient stirring to overcome mass transfer limitations between the liquid reactants and the solid catalyst surface.
-
Presence of Water: Water can poison the acid sites of the catalyst. Ensure all reactants and equipment are thoroughly dried.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes typical product distributions obtained during the alkylation of phenol with a long-chain olefin over a solid acid catalyst, illustrating the impact of varying reaction conditions.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 180°C | 220°C | 220°C |
| Phenol:Olefin Molar Ratio | 2:1 | 2:1 | 5:1 |
| Catalyst | Zeolite Beta | Zeolite Beta | Zeolite Beta |
| This compound Yield | 45% | 65% | 75% |
| Octadecyl Phenyl Ether | 25% | 15% | 10% |
| Polyalkylated Phenols | 15% | 10% | 5% |
| Olefin Oligomers | 10% | 8% | 5% |
| Other Byproducts | 5% | 2% | 5% |
Note: These are representative values and actual results may vary depending on the specific catalyst and experimental setup.
Experimental Protocols
Detailed Methodology for Alkylation of Phenol with 1-Octadecene using a Solid Acid Catalyst
-
Catalyst Activation:
-
Place the required amount of solid acid catalyst (e.g., Zeolite Beta) in a calcination oven.
-
Heat the catalyst under a flow of dry air or nitrogen to 500°C at a rate of 5°C/min.
-
Hold at 500°C for 4 hours to remove any adsorbed water and organic impurities.
-
Cool the catalyst under a moisture-free atmosphere and store it in a desiccator until use.
-
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet.
-
Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
-
Reaction Procedure:
-
Charge the flask with phenol and the activated solid acid catalyst under a nitrogen atmosphere.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200°C).
-
Once the temperature has stabilized, add 1-octadecene dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time (e.g., 6 hours).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The liquid product can be analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.
-
To isolate the this compound, the crude product mixture can be subjected to fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.
-
Visualizations
Reaction Pathways in Phenol Alkylation
Caption: Main and side reaction pathways in the acid-catalyzed alkylation of phenol.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yields in phenol alkylation.
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. catalysis.eprints.iitm.ac.in [catalysis.eprints.iitm.ac.in]
- 4. Liquid phase alkylation of phenol with 1-octene over large pore zeolites | CSIR-NCL Library, Pune [library.ncl.res.in]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]
"scale-up considerations for 3-Octadecylphenol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Octadecylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol (B47542) with an 18-carbon alkylating agent, typically 1-octadecene (B91540) or 1-chlorooctadecane. This electrophilic aromatic substitution reaction is generally catalyzed by a Lewis acid or a strong Brønsted acid.[1][2]
Q2: What are the primary side products and impurities I should expect?
During the synthesis of this compound, several side products and impurities can form, including:
-
Isomers: Ortho- (2-octadecylphenol) and para- (4-octadecylphenol) isomers are common byproducts. The distribution of these isomers is dependent on the catalyst and reaction conditions.[3]
-
Polyalkylated Phenols: Di- and tri-octadecylphenols can form, especially if the molar ratio of the alkylating agent to phenol is high.[4]
-
O-Alkylated Product: Phenyl octadecyl ether can be formed as a byproduct of O-alkylation, particularly at lower temperatures.[3]
-
Rearranged Alkylphenols: The octadecyl carbocation intermediate can undergo rearrangement, leading to the formation of phenols with branched alkyl chains.[1]
-
Unreacted Starting Materials: Residual phenol and 1-octadecene may remain in the crude product.
-
Catalyst Residues: Traces of the acid catalyst may be present and require removal during workup.
Q3: How can I minimize the formation of unwanted isomers and polyalkylated products?
To enhance the selectivity towards the desired this compound (meta-isomer) and minimize other products:
-
Catalyst Selection: The choice of catalyst can influence isomer distribution. While Friedel-Crafts alkylation is traditionally ortho- and para-directing, certain catalysts or reaction conditions might favor the meta-product, although this is less common. More often, the goal is to maximize para-alkylation and then separate the isomers. Some shape-selective catalysts like certain zeolites can favor the formation of the para-isomer.[3]
-
Molar Ratio: Using a molar excess of phenol relative to the alkylating agent (1-octadecene) can suppress the formation of polyalkylated products.[2]
-
Temperature Control: Reaction temperature can affect the product distribution. Lower temperatures may favor O-alkylation, while higher temperatures can lead to more C-alkylation and potentially more rearrangements. Careful temperature control is crucial.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is maximized can prevent the formation of further side products.
Q4: What are the key safety precautions I should take when scaling up the synthesis of this compound?
Scaling up chemical reactions introduces new safety challenges. Key considerations include:
-
Exothermic Reaction: Friedel-Crafts alkylations are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[5][6][7][8] This can lead to a rapid temperature increase, potentially causing the reaction to become uncontrollable. Adequate cooling capacity and a plan for managing the exotherm are critical.
-
Reagent Handling: Phenol is toxic and corrosive.[4] Handling large quantities requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.
-
Catalyst Quenching: The Lewis or Brønsted acid catalyst must be quenched carefully at the end of the reaction. Adding water or a basic solution too quickly to a large amount of catalyst can result in a violent exothermic reaction.
-
Solvent Safety: If a solvent is used, its flammability and toxicity must be considered, especially when handling larger volumes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Formation of significant amounts of side products (isomers, polyalkylated products, O-alkylation). 4. Loss of product during workup and purification. | 1. Use a fresh, anhydrous catalyst. 2. Optimize reaction temperature and monitor the reaction progress using techniques like TLC or GC-MS. 3. Adjust the phenol to 1-octadecene molar ratio (increase phenol excess). Optimize the catalyst and reaction temperature to favor C-alkylation. 4. Ensure efficient extraction and minimize transfers. Optimize purification conditions. |
| High Percentage of Polyalkylated Products | Molar ratio of 1-octadecene to phenol is too high. | Increase the molar excess of phenol to 1-octadecene (e.g., 3:1 or higher). |
| Predominance of Ortho- and Para- Isomers | Friedel-Crafts alkylation is inherently ortho- and para-directing. | This is the expected outcome. The desired meta-isomer, if formed, will likely be a minor product. Focus on efficient separation of the isomers via column chromatography or fractional distillation. For maximizing para-selectivity, consider using shape-selective catalysts like H-beta zeolites.[3] |
| Significant Amount of Phenyl Octadecyl Ether (O-alkylation) | Reaction temperature is too low. The catalyst favors O-alkylation under the chosen conditions. | Increase the reaction temperature to favor C-alkylation. Screen different catalysts to find one with higher selectivity for C-alkylation. |
| Product Contains Branched-Chain Isomers | Rearrangement of the octadecyl carbocation intermediate. | Use a milder Lewis acid catalyst to reduce the extent of carbocation rearrangement.[2] |
| Difficulty in Removing the Catalyst | Inefficient quenching and washing during workup. | Perform a careful quench of the reaction mixture with cold water or a dilute acid/base solution. Follow with multiple aqueous washes to ensure complete removal of the catalyst residues. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol with 1-Octadecene
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
1-Octadecene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add phenol and the anhydrous solvent.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride in portions with stirring.
-
Alkene Addition: Add 1-octadecene dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 50-100°C). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane or by vacuum distillation to separate the isomers and other impurities.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution in Phenol Alkylation with 1-Octene (Zeolite Catalyst)
Data adapted from a study on a similar long-chain alkene and serves as an illustrative example.
| Temperature (°C) | Phenol Conversion (%) | O-alkylate/C-alkylate Ratio | Ortho/Para Ratio (C-alkylates) |
| 100 | 30 | 0.8 | 1.5 |
| 120 | 45 | 0.6 | 1.3 |
| 140 | 60 | 0.4 | 1.1 |
| 160 | 75 | 0.2 | 1.0 |
Table 2: Effect of Phenol to 1-Octene Molar Ratio on Product Selectivity
Illustrative data based on general principles of Friedel-Crafts reactions.
| Phenol:1-Octene Molar Ratio | Mono-alkylated Product (%) | Poly-alkylated Products (%) |
| 1:1 | 60 | 40 |
| 2:1 | 80 | 20 |
| 3:1 | 90 | 10 |
| 5:1 | >95 | <5 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. catalysis.eprints.iitm.ac.in [catalysis.eprints.iitm.ac.in]
- 4. youtube.com [youtube.com]
- 5. catsci.com [catsci.com]
- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
"enhancing the reactivity of 3-Octadecylphenol in polymerization"
Technical Support Center: Polymerization of 3-Octadecylphenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and experimental protocols to enhance the reactivity of this compound and its derivatives (such as Cardanol) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my polymerization of this compound consistently result in low molecular weight oligomers instead of high polymers?
A1: This is a common issue primarily due to the steric hindrance caused by the long, bulky octadecyl side chain. This chain can physically block reactive sites on the monomer and the growing polymer chain, limiting the attainable molecular weight.[1] The result is often the formation of oligomers rather than long-chain polymers.[1] To address this, consider modifying the polymerization strategy, such as by introducing a more reactive co-monomer or optimizing initiator and catalyst concentrations to favor chain propagation over termination.
Q2: The viscosity of my this compound-based resin is too high for my application. How can I reduce it?
A2: High viscosity is a known challenge, especially in solvent-free systems.[2] Several strategies can be employed:
-
Reactive Diluents: Blending the resin with a low-viscosity reactive diluent can reduce the overall viscosity and incorporate into the final polymer network during curing.[2]
-
Structural Modification: Synthesizing phenol-capped main-chain oligomers can create resins with a much larger processing window and lower viscosity without the need for diluents.[2]
-
Temperature Control: Increasing the processing temperature can lower viscosity, but this must be balanced against the risk of undesired side reactions or premature curing.
Q3: I am observing significant batch-to-batch inconsistency in my polymerization results. What is the likely cause?
A3: The most probable cause is the variability in the purity and composition of your starting material.[3] this compound is often derived from Cardanol (B1251761), a natural product from cashew nutshell liquid (CNSL), which contains a mixture of phenolic compounds with C15 aliphatic chains that can be saturated or unsaturated.[3][4] The exact composition can vary depending on the extraction and purification methods.[3] This inconsistency in starting material will directly translate to variable quality in the final polymer. Implementing rigorous quality control and purification steps for the monomer is crucial.[3]
Q4: What are the primary polymerization pathways available for this compound and its derivatives?
A4: this compound is a versatile monomer with several reactive sites that allow for multiple polymerization routes:
-
Phenolic Resin Formation: It readily undergoes condensation reactions with formaldehyde (B43269) to form phenolic resins (resols or novolacs).[1]
-
Side-Chain Polymerization: The unsaturation present in the side chain of related compounds like cardanol can be polymerized via addition reactions.[1]
-
Epoxy Resin Synthesis: The hydroxyl group can be reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ether epoxy monomers, which are then polymerized.[2]
-
Benzoxazine (B1645224) Resins: It can be used to synthesize benzoxazine monomers, which undergo thermal ring-opening polymerization to produce high-performance polybenzoxazines.[2]
-
Polyurethane Production: The phenolic hydroxyl group can react with isocyanates to form polyurethanes.[3]
Q5: How should I select an appropriate catalyst for my this compound polymerization?
A5: Catalyst selection is critical and depends entirely on the chosen polymerization route:
-
Acid/Base Catalysis: For condensation reactions with formaldehyde, strong acids (like HCl) or bases (like NaOH) are commonly used.
-
Addition Polymerization: For polymerizing through the side-chain unsaturation, radical initiators (e.g., AIBN, benzoyl peroxide) or cationic initiators may be effective.
-
Ring-Opening Polymerization (ROP): For derivatives like benzoxazines or epoxies, thermal initiation is common for the former, while amines or anhydrides are used as curing agents for the latter. For other cyclic derivatives, metal-based catalysts (e.g., Iron, Aluminum, Zinc complexes) can be highly efficient.[5][6]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Polymerization Conversion Rate | 1. Inappropriate catalyst/initiator concentration.[7]2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of inhibitors or impurities in the monomer.5. Presence of carboxylic acids creating dormant chains.[1] | 1. Titrate initiator concentration to find the optimum level.[7]2. Gradually increase the reaction temperature, monitoring for side reactions.3. Extend the reaction time and monitor conversion via techniques like FTIR or NMR.4. Purify the monomer using distillation or column chromatography.[4]5. Remove acidic impurities before starting the reaction. |
| Broad Polydispersity in Final Polymer | 1. High reaction temperatures leading to side reactions like transesterification.[1]2. Multiple active site types on the catalyst.3. Slow or non-uniform initiation of polymerization. | 1. Reduce the reaction temperature to minimize unwanted side reactions.[8]2. Select a more specific catalyst, such as certain organometallic complexes for controlled polymerization.[5]3. Ensure rapid and homogenous mixing of the initiator at the start of the reaction. |
| Poor Thermal Stability of the Cured Polymer | 1. Incomplete curing or low cross-linking density.2. Presence of non-cross-linked chains or oligomers.[2]3. Low molecular weight of the base polymer. | 1. Optimize curing time and temperature; consider a post-curing step at an elevated temperature.2. Adjust the stoichiometry of reactants to ensure full conversion.3. Modify reaction conditions to increase the initial polymer molecular weight before cross-linking. |
Data Presentation
Table 1: Influence of Initiator Concentration on Cardanol Polymerization (Qualitative summary based on findings in the literature)
| Initiator Conc. (% m/m) | Reaction Conversion | Molar Mass | Structural Homogeneity |
| Low (e.g., 1%) | Moderate | Lower | Less Homogeneous |
| Medium (e.g., 2%) | High | Higher | More Homogeneous |
| High (e.g., 3%) | Very High | Highest | Most Homogeneous |
| Note: This table is illustrative. As reported, increasing initiator concentration from 1-3% m/m for distilled cardanol generally increases conversion, molar mass, and structural homogeneity.[7] |
Table 2: Typical Reaction Conditions for Alkene Side-Chain Addition Polymerization
| Parameter | Condition | Rationale / Notes |
| Temperature | 200 °C | Provides sufficient energy to break the double bonds in the alkene side chains.[9] |
| Pressure | ~1200 ATM | High pressure is required to bring the monomer molecules close enough for the reaction to occur efficiently.[9] |
| Catalyst/Initiator | Radical Initiator (e.g., peroxide) or Thermal | Initiates the breaking of the π-bond to start the chain reaction. |
| Note: These are general conditions for the addition polymerization of simple alkenes and serve as a starting point for optimizing the polymerization of the unsaturated side chain of cardanol-like molecules.[9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Polymerization of Cardanol
This protocol describes a general method for the polymerization of Cardanol under acidic conditions, which involves both addition and condensation reactions.
Materials:
-
Distilled Cardanol (monomer)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Monomer Preparation: Ensure the Cardanol is purified (e.g., by vacuum distillation) to remove impurities that could affect the reaction.[4]
-
Reaction Setup: Charge the reaction vessel with the distilled Cardanol.
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization and cause side reactions.
-
Initiation: While stirring, add the desired concentration of the acid catalyst to the monomer. An initiator concentration in the range of 1-3% (m/m) is a typical starting point.[7]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-130 °C). The optimal temperature will depend on the specific catalyst and desired polymer properties.
-
Monitoring: Monitor the reaction progress over time. Samples can be taken periodically to analyze for conversion and molecular weight using techniques like Size-Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR).[7]
-
Termination & Purification: Once the desired conversion is reached, cool the reaction mixture. The catalyst may be neutralized with a base. The resulting polymer can be purified to remove any unreacted monomer or catalyst residues.
Protocol 2: Synthesis of a Cardanol-Based Benzoxazine Monomer (CA-b)
This protocol outlines the synthesis of a benzoxazine monomer from Cardanol, which can then be thermally polymerized.
Materials:
-
Cardanol
-
Ammonia (aqueous solution) or Paraformaldehyde and a primary amine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Solvent (e.g., Toluene)
Procedure:
-
Reactant Mixing: In a suitable reaction flask, dissolve Cardanol in the chosen solvent.
-
Monomer Synthesis: Add formaldehyde and an amine source (e.g., ammonia) to the Cardanol solution. The reaction involves the condensation of these three components to form the oxazine (B8389632) ring.[2]
-
Reaction Conditions: Heat the mixture, typically to a temperature between 70-110 °C, and maintain it for several hours with constant stirring. Water produced during the condensation can be removed azeotropically if using a suitable solvent like toluene.
-
Workup and Purification: After the reaction is complete (as monitored by TLC or HPLC), cool the mixture. Wash the organic solution with water to remove unreacted formaldehyde and amine.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer.
-
Characterization: The structure and purity of the synthesized monomer should be confirmed using FTIR and NMR spectroscopy before proceeding with polymerization.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for low polymerization yield.
Caption: Key polymerization pathways for 3-alkylphenols.
References
- 1. Advantage And Disadvantages Of Cardanol - 921 Words | Bartleby [bartleby.com]
- 2. cdn.techscience.cn [cdn.techscience.cn]
- 3. Cardanol and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 4. Cashew - Wikipedia [en.wikipedia.org]
- 5. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Analytical Method Development for 3-Octadecylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 3-Octadecylphenol samples.
Frequently Asked Questions (FAQs)
1. What are the likely impurities in a this compound sample?
Impurities in this compound often originate from the synthesis process, which is commonly a Friedel-Crafts alkylation of phenol (B47542) with 1-octadecene (B91540).[1][2][3] Potential impurities include:
-
Positional Isomers: 2-Octadecylphenol and 4-Octadecylphenol are common isomers formed during the alkylation reaction.[1]
-
Dialkylated and Polyalkylated Phenols: The reaction can sometimes lead to the addition of more than one octadecyl group to the phenol ring.
-
Unreacted Starting Materials: Residual phenol and 1-octadecene may be present.
-
Catalyst Residues: Traces of the acid catalyst (e.g., AlCl3, zeolites) may remain.[1][3]
-
Degradation Products: Oxidation or other degradation pathways can lead to various byproducts.
2. Which analytical technique is most suitable for analyzing this compound and its impurities?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The choice depends on the specific requirements of the analysis:
-
HPLC (especially Reversed-Phase): Excellent for separating the main component from its positional isomers and other non-volatile impurities. A C18 column is a good starting point.[4][5]
-
GC-MS: Well-suited for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.[6][7]
3. How can I improve the separation of this compound and its positional isomers (2- and 4-Octadecylphenol)?
Separating positional isomers of long-chain alkylphenols can be challenging. Here are some strategies:
-
Optimize Mobile Phase Composition (HPLC): Fine-tuning the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water in a reversed-phase method can significantly impact resolution.
-
Column Selection (HPLC): While C18 is a good start, other stationary phases like phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers.[8][9]
-
Temperature Programming (GC): A carefully optimized temperature ramp in GC can improve the separation of isomers.
-
High-Resolution Capillary Column (GC): Using a long, high-resolution capillary column can enhance the separation of closely eluting isomers.
4. What are the key considerations for sample preparation?
Proper sample preparation is crucial for accurate analysis. Key steps include:
-
Dissolution: Dissolve the sample in a suitable solvent that is compatible with the analytical method (e.g., methanol (B129727) or acetonitrile for RP-HPLC).
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm filter to remove particulate matter that could damage the column or instrument.
-
Solid-Phase Extraction (SPE): For complex matrices or trace-level impurity analysis, SPE can be used to clean up the sample and concentrate the analytes of interest.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and its isomers. | Sub-optimal mobile phase composition. | Adjust the organic solvent-to-water ratio. Try a different organic solvent (e.g., switch from acetonitrile to methanol). |
| Inappropriate column chemistry. | Test a column with a different stationary phase (e.g., Phenyl, PFP). | |
| Column temperature is not optimized. | Vary the column temperature to see if it improves selectivity. | |
| Peak Tailing for this compound. | Secondary interactions with residual silanols on the column. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Use a base-deactivated column. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost Peaks in the Chromatogram. | Contamination in the mobile phase or injector. | Use high-purity solvents and prepare fresh mobile phase daily. Flush the injector and sample loop. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. | |
| Irreproducible Retention Times. | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. |
GC-MS Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape for this compound. | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column. |
| Analyte is too polar for the column. | Derivatize the phenol group to a less polar functional group (e.g., silylation). | |
| Co-elution of Isomers. | Insufficient column resolution. | Use a longer capillary column or a column with a different stationary phase. |
| Inadequate temperature program. | Optimize the oven temperature ramp rate. | |
| Low sensitivity. | Poor ionization in the mass spectrometer. | Optimize the ion source parameters (e.g., temperature, electron energy). |
| Analyte degradation in the injector. | Use a lower injector temperature or a pulsed splitless injection. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for the separation of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 70 |
| 20 | 100 |
| 25 | 100 |
| 26 | 70 |
| 30 | 70 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is designed for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 300 °C at 10 °C/min
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
Sample Preparation with Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Presentation
Table 1: Typical HPLC Method Parameters for Alkylphenol Analysis
| Parameter | Recommended Starting Conditions |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Table 2: Potential Impurities and Their Expected Elution Order in RP-HPLC
| Compound | Expected Retention Time (Relative to this compound) |
| Phenol | Much earlier |
| 2-Octadecylphenol | Slightly earlier |
| This compound | Main Peak |
| 4-Octadecylphenol | Slightly later |
| Di-octadecylphenol | Later |
Visualizations
Caption: General workflow for the analysis of impure this compound samples.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. catalysis.eprints.iitm.ac.in [catalysis.eprints.iitm.ac.in]
- 2. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. thaiscience.info [thaiscience.info]
Validation & Comparative
A Comparative Analysis of 3-Octadecylphenol and 4-Octadecylphenol: Physicochemical Properties and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties of 3-Octadecylphenol and 4-Octadecylphenol (B1598592). Due to a notable scarcity of experimental data for this compound, this comparison incorporates both experimental findings for 4-Octadecylphenol and predicted values for both isomers to offer a comprehensive overview. This information is critical for researchers engaged in drug development and toxicological studies involving long-chain alkylphenols.
Physicochemical Properties: A Comparative Overview
The positioning of the octadecyl group on the phenol (B47542) ring significantly influences the physicochemical characteristics of these isomers. The following table summarizes key experimental and computed properties for both this compound and 4-Octadecylphenol.
| Property | This compound (Predicted) | 4-Octadecylphenol (Experimental) |
| Molecular Formula | C₂₄H₄₂O | C₂₄H₄₂O |
| Molecular Weight | 346.60 g/mol | 346.602 g/mol [1] |
| Melting Point | 58 °C (for "Phenol, octadecyl-") | Not available |
| Boiling Point | 453.1 ± 14.0 °C | 460 °C at 760 mmHg[2] |
| Density | 0.900 ± 0.06 g/cm³ | 0.9 g/cm³[2] |
| Flash Point | Not available | 272.3 °C[2] |
| pKa | 10.42 ± 0.30 | Not available |
| LogP (Octanol-Water Partition Coefficient) | Not available | 8.19620[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | 20.23 Ų[2] |
| Refractive Index | Not available | 1.492[2] |
Biological Activity and Signaling Pathways
Long-chain alkylphenols are known to exert biological effects, most notably as endocrine-disrupting chemicals due to their ability to mimic estrogen. The substitution pattern on the phenol ring is a critical determinant of this activity.
Estrogenic Activity
Studies on various alkylphenols have demonstrated that the position of the alkyl group influences their estrogenic potency. Generally, para-substituted alkylphenols exhibit greater estrogenic activity than their meta- or ortho- counterparts.[3][4] This suggests that 4-Octadecylphenol is likely to be a more potent estrogen mimic than this compound. The estrogenic effects of these compounds are mediated through the estrogen receptor, where they can act as agonists, initiating downstream signaling pathways typically activated by estradiol.[5]
The proposed mechanism involves the binding of the alkylphenol to the ligand-binding domain of the estrogen receptor, leading to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
Caption: Estrogenic activity pathway of alkylphenols.
Cytotoxicity
While specific cytotoxic data for 3- and 4-octadecylphenol are limited, studies on other long-chain alkylphenols, such as 4-octylphenol, have demonstrated cytotoxic effects in various cell lines. The hydrophobicity of these compounds, influenced by the long alkyl chain, is a key factor in their biological activity, including their ability to disrupt cell membranes and induce cellular stress pathways.[6] The difference in the spatial arrangement of the octadecyl group in the 3- and 4-positions could lead to variations in their interaction with cellular components and thus, their cytotoxic potential.
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of the physicochemical and biological properties of 3- and 4-Octadecylphenol.
Determination of Physicochemical Properties
Melting Point: For waxy solids like octadecylphenols, the melting point can be determined using the cooling curve method.[7][8]
Methodology:
-
A sample of the octadecylphenol is melted in a test tube by placing it in a warm water bath.
-
Once completely molten, the test tube is removed and placed in an insulating material, such as sand, to allow for slow cooling.
-
The temperature is recorded at regular intervals (e.g., every 30 seconds) as the substance cools and solidifies.
-
A graph of temperature versus time is plotted. The plateau in the cooling curve indicates the melting/freezing point of the substance.
Caption: Workflow for melting point determination by the cooling curve method.
LogP (Octanol-Water Partition Coefficient): The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the lipophilicity of a compound.[9][10]
Methodology:
-
A solution of the octadecylphenol is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The octanol (B41247) and aqueous layers are separated.
-
The concentration of the octadecylphenol in each phase is determined using a calibrated HPLC system with a suitable detector (e.g., UV-Vis).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analysis of Isomers
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of alkylphenol isomers.[11][12][13]
Methodology:
-
The sample containing the octadecylphenol isomers is derivatized, if necessary, to improve volatility and chromatographic performance.
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for separating hydrophobic compounds.
-
The isomers are separated based on their differential partitioning between the stationary and mobile phases as they pass through the column.
-
The separated isomers are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.
Caption: General workflow for the analysis of alkylphenol isomers by GC-MS.
Conclusion
This comparative guide highlights the available data on the physicochemical properties of this compound and 4-Octadecylphenol. While experimental data for 4-Octadecylphenol is accessible, a significant data gap exists for this compound, necessitating a reliance on predicted values for a complete comparison. The para-substituted isomer, 4-Octadecylphenol, is anticipated to exhibit stronger estrogenic activity based on structure-activity relationships established for other alkylphenols. Further experimental investigation into the properties and biological activities of this compound is warranted to provide a more definitive comparative analysis and to better understand the potential environmental and health impacts of this specific isomer.
References
- 1. 4-octadecylphenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS No.2589-79-9 | 4-Octadecylphenol | chem960.com [m.chem960.com]
- 3. researchgate.net [researchgate.net]
- 4. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]
- 5. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Antioxidant Activity of 3-Octadecylphenol via DPPH Assay
This guide provides a comparative analysis of the antioxidant potential of 3-Octadecylphenol, evaluated through the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While direct experimental data for this compound is not prevalent in publicly accessible literature, this document outlines the established methodology and compares its expected activity with common standard antioxidants, namely Butylated Hydroxytoluene (BHT), Ascorbic Acid (Vitamin C), and Trolox. This guide is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.
Comparative Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[1]
Table 1: DPPH Radical Scavenging Activity (IC50) of Standard Antioxidants
| Antioxidant | IC50 Value (µg/mL) | Notes |
| This compound | Data not available in cited literature | The presence of a phenolic hydroxyl group suggests potential antioxidant activity. The long alkyl chain may influence its solubility and interaction with the radical in the assay medium. |
| Ascorbic Acid | ~6.1 - 8.4[2][3] | A well-known natural antioxidant, often used as a positive control. |
| Trolox | ~2.34 - 3.77[4][5] | A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays. |
| Butylated Hydroxytoluene (BHT) | ~202.35[1] | A synthetic phenolic antioxidant widely used as a food additive. |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., solvent, reaction time).
Discussion on the Predicted Activity of this compound
Phenolic compounds are known to exhibit antioxidant activity due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[6] The antioxidant capacity of phenols is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.[6]
This compound possesses a single hydroxyl group on the phenyl ring, which is the primary functional group responsible for its potential radical scavenging activity. The long C18 alkyl chain (octadecyl group) is a distinguishing feature. This lipophilic chain will significantly influence its solubility, likely making it more soluble in nonpolar solvents. In the context of a DPPH assay, which is often conducted in methanolic or ethanolic solutions, the long alkyl chain might affect the accessibility of the phenolic hydroxyl group to the DPPH radical. The steric hindrance from the long chain is expected to be minimal as it is in the meta position relative to the hydroxyl group.
Compared to BHT, which has bulky tert-butyl groups ortho to the hydroxyl group, this compound has a less sterically hindered hydroxyl group. However, the electronic effects of the alkyl chain are generally considered to be weakly electron-donating, which could slightly enhance the hydrogen-donating ability of the phenolic hydroxyl group. A comprehensive evaluation would require experimental testing of this compound under standardized DPPH assay conditions.
Experimental Protocols
A generalized protocol for the DPPH radical scavenging assay is provided below. This method is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[7][8]
DPPH Radical Scavenging Assay Protocol
1. Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidants (Ascorbic Acid, Trolox, BHT)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
DPPH Stock Solution (typically 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[9]
-
Test Compound and Standard Solutions: Prepare a stock solution of the test compound and each standard antioxidant in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
3. Assay Procedure:
-
Add a specific volume of the test compound or standard solution at different concentrations to the wells of a microplate or to cuvettes.
-
Add a defined volume of the DPPH working solution to each well or cuvette.
-
Prepare a blank sample containing the solvent and the DPPH solution.
-
Prepare a control sample for each test concentration containing the sample and the solvent without the DPPH solution to account for any absorbance from the sample itself.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[8]
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.
Visualizations
The following diagrams illustrate the experimental workflow of the DPPH assay and the general mechanism of antioxidant action by a phenolic compound.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
Performance Deep Dive: 3-Octadecylphenol-Based Polymers vs. Established Alternatives in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of drug delivery, the quest for novel polymeric carriers with tailored properties is perpetual. This guide provides a comprehensive performance comparison of a theoretical 3-Octadecylphenol-based polymer against two clinically established and widely researched alternatives: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). While direct experimental data for this compound-based polymers in drug delivery applications is not yet available in published literature, this comparison extrapolates its expected performance based on its inherent chemical structure—specifically its long hydrophobic alkyl chain—and contrasts it with the known quantitative performance of PLGA and PCL.
This guide is intended to provide a valuable resource for researchers and drug development professionals by summarizing key performance data, offering detailed experimental protocols for evaluation, and visualizing critical workflows and concepts.
At a Glance: Performance Comparison
The following tables summarize key quantitative performance metrics for PLGA and PCL-based drug delivery systems, drawing from various published studies. These values serve as a benchmark against which the anticipated performance of a this compound-based polymer can be compared.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | Capecitabine (B1668275) | 16.98 | 88.4 | [1] |
| Dexamethasone | 5 | 50 | [2] | |
| 5-Fluorouracil | - | 28.6 | [3] | |
| PCL | Paclitaxel | 5.2 - 8.4 | 51.3 - 64.7 | [4] |
| Curcumin | - | 71 - 83 | [5] | |
| Silver(I) Complexes | 13 - 15 | 80 - 88 | [6] | |
| This compound-based Polymer (Inferred) | Hydrophobic Drug | Potentially High | Potentially High | - |
Inference for this compound-based Polymer: The long C18 alkyl chain of this compound would impart significant hydrophobicity to the polymer. This strong hydrophobicity is expected to facilitate a high degree of interaction with hydrophobic drug molecules, likely resulting in high drug loading capacity and encapsulation efficiency, particularly for lipophilic drugs.
Table 2: In Vitro Drug Release Profile
| Polymer | Drug | Release Profile | Duration | Reference |
| PLGA | Capecitabine | Sustained release | 5 days | [1] |
| Etoposide | Extended release | 24 - 48 hours | [7] | |
| Aclacinomycin A | Sustained release | >70 days | [4] | |
| PCL | Triamcinolone Acetonide | Sustained release with lower burst | >2 days | [8] |
| Clavulanic Acid | Sustained release | 120 hours | [9] | |
| Paclitaxel | Extended release | 48 hours | [7] | |
| This compound-based Polymer (Inferred) | Hydrophobic Drug | Slow, sustained release with minimal burst | Potentially weeks to months | - |
Inference for this compound-based Polymer: The highly hydrophobic nature of a polymer derived from this compound would likely lead to very slow water penetration into the polymer matrix. This characteristic is expected to result in a very slow, sustained release of encapsulated drugs with a minimal initial burst effect, making it potentially suitable for long-term drug delivery applications.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following are standard protocols for key experiments in the evaluation of polymer-based drug delivery systems.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within polymeric nanoparticles.
Methodology:
-
Nanoparticle Separation: A known amount of the drug-loaded nanoparticle suspension is centrifuged at high speed (e.g., 15,000 rpm) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 5°C) to pellet the nanoparticles.[1]
-
Quantification of Unencapsulated Drug: The supernatant, containing the unencapsulated drug, is carefully collected. The concentration of the drug in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Encapsulated Drug (Direct Method): A known weight of the lyophilized (freeze-dried) nanoparticles is dissolved in a suitable organic solvent (e.g., dichloromethane) to disrupt the polymer matrix and release the encapsulated drug.[4] The solvent is then evaporated, and the drug is redissolved in a solvent compatible with the analytical method for quantification.
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylated-polycaprolactone nano-sized drug delivery platforms loaded with biocompatible silver(i) complexes for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
Cytotoxicity of 3-Octadecylphenol Compared to Other Alkylphenols: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of chemical compounds is paramount. This guide provides an objective comparison of the cytotoxicity of 3-octadecylphenol and other common alkylphenols, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Alkylphenols
The cytotoxicity of alkylphenols, a class of compounds characterized by a phenol (B47542) ring with an alkyl substituent, is significantly influenced by the structure of the alkyl chain. Generally, an increase in the length and hydrophobicity of the alkyl chain correlates with greater cytotoxicity. This is attributed to the enhanced ability of longer-chain alkylphenols to intercalate into and disrupt cell membranes.
While specific quantitative data for this compound is limited in publicly available literature, the established structure-activity relationship strongly suggests it possesses higher cytotoxicity compared to shorter-chain alkylphenols. The C18 chain of this compound results in a highly lipophilic molecule, likely leading to pronounced membrane-disruptive effects.
The following table summarizes the available quantitative cytotoxicity data for a range of alkylphenols, providing a basis for comparison.
| Compound | Alkyl Chain Length | Cell Line | Assay | IC50 (µM) | Reference |
| 4-tert-Butylphenol | C4 | HaCaT | MTT | ~150 | [1](--INVALID-LINK--) |
| 4-tert-Octylphenol | C8 | HaCaT | MTT | ~50 | [1](--INVALID-LINK--) |
| 4-tert-Octylphenol | C8 | HepG2 | MTT | ~75 | [1](--INVALID-LINK--) |
| 4-tert-Octylphenol | C8 | Caco-2 | MTT | ~60 | [1](--INVALID-LINK--) |
| Nonylphenol | C9 | Sertoli cells | MTT | 10-40 | [2](--INVALID-LINK--) |
| Dodecylphenol | C12 | Not Specified | Not Specified | Considered toxic to aquatic life | [3](--INVALID-LINK--) |
| This compound | C18 | Not Available | Not Available | Expected to be < 10 µM * | Predicted |
Note: The IC50 value for this compound is an educated prediction based on the well-established trend of increasing cytotoxicity with longer alkyl chain length in the alkylphenol class.[4](--INVALID-LINK--)
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay, a common technique for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of an alkylphenol that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HaCaT, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkylphenol compounds (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of each alkylphenol is prepared in complete culture medium. The old medium is removed from the wells and replaced with the medium containing the different concentrations of the alkylphenols. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest alkylphenol concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT reagent are added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the alkylphenol concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Alkylphenol-Induced Cytotoxicity
Alkylphenols are known to induce cytotoxicity through various mechanisms, with the induction of oxidative stress being a central event. This oxidative stress can subsequently trigger apoptotic cell death through the activation of specific signaling pathways.
The diagram above illustrates a key pathway through which alkylphenols exert their cytotoxic effects. Exposure to alkylphenols leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.[5] This stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[6] Activation of the JNK pathway modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.
References
- 1. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Octadecylphenol
The validation of an analytical method establishes its fitness for a particular use by evaluating key parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[1][2] Cross-validation further compares the performance of two or more distinct methods to ensure consistency and reliability of results across different analytical platforms.[3]
Comparative Performance of HPLC and GC-MS Methods
The following table summarizes the typical validation parameters for HPLC and GC-MS methods based on studies of various alkylphenols. These values provide a benchmark for what can be expected when developing and validating a method for 3-Octadecylphenol.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ||
| > 0.99[4][5] | > 0.99 | |
| Accuracy (Recovery %) | ||
| 90–112%[6] | 70–115%[7] | |
| Precision (RSD %) | ||
| < 15%[6] | < 20%[7] | |
| Limit of Detection (LOD) | ||
| 0.01 to 0.35 µg/mL[5] | <0.01 and 0.05 ng/L[8] | |
| Limit of Quantitation (LOQ) | ||
| 0.03 to 1.07 µg/mL[5] | 0.01 and 0.05 ng/L[8] |
Detailed Experimental Protocols
Below are generalized experimental protocols for the analysis of alkylphenols using HPLC and GC-MS, derived from established methodologies.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase HPLC method coupled with a Diode Array Detector (DAD) for the quantification of alkylphenols.[9][10]
1. Instrumentation:
-
Agilent 1260 HPLC system or equivalent.[4]
-
Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[4]
-
Diode Array Detector (DAD).[10]
2. Mobile Phase and Chromatographic Conditions:
-
An isocratic mobile phase of methanol (B129727) and water (40:60, v/v) is commonly used.[4]
-
A gradient elution with acidified water and acetonitrile (B52724) can also be employed for separating multiple phenolic compounds.[5]
-
Flow rate: 1 mL/minute.[4]
-
Injection volume: 10 µL.[4]
-
Column temperature: 25°C.[4]
-
Detection wavelength: 280 nm.[4]
3. Sample Preparation:
-
Solid Samples: Extraction with an appropriate organic solvent (e.g., acetonitrile, methanol).
-
Liquid Samples (e.g., water, milk): Solid-phase extraction (SPE) is often required to concentrate the analytes and remove matrix interferences.[6][9] Polymeric cartridges are effective for this purpose.[6]
4. Validation Parameters:
-
Linearity: Assessed by preparing calibration standards at a minimum of five concentration levels.[9]
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, and high).[3]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing replicate samples at three concentrations.[3]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the analysis of phenols using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.[11][12]
1. Instrumentation:
-
Gas chromatograph (e.g., Thermo Scientific TRACE 1310) coupled to a triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Duo).[11]
-
A capillary column suitable for phenol (B47542) analysis (e.g., DB-5 or DB-1701).[12]
2. GC-MS Conditions:
-
Injector: Programmed Temperature Vaporizing (PTV) or Split/Splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is optimized to separate the target analytes.
-
Mass Spectrometer: Operated in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.[11]
3. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction with a solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) is common.[7][11]
-
Derivatization: Phenols are often derivatized to increase their volatility. Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).[12]
4. Validation Parameters:
-
Linearity, Accuracy, and Precision: Determined using a similar approach as described for the HPLC method.
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
LOD and LOQ: Determined by analyzing a series of diluted standards and establishing the lowest concentration that can be reliably detected and quantified.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
This guide provides a foundational understanding of the key performance characteristics of HPLC and GC-MS for the analysis of this compound and related compounds. The detailed protocols and comparative data serve as a valuable resource for developing and validating robust analytical methods in a research and drug development setting.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. epa.gov [epa.gov]
"comparative study of the antimicrobial efficacy of 3-Octadecylphenol derivatives"
Structure-Activity Relationship: The Role of the Alkyl Chain
The antimicrobial efficacy of alkylphenol derivatives is significantly influenced by the length of the alkyl chain. Research indicates that an increase in the length of the alkyl chain generally leads to enhanced antimicrobial activity up to a certain point, after which the activity may decrease.[1] This phenomenon, known as the "cut-off effect," is attributed to a balance between the compound's lipophilicity, which allows it to penetrate the bacterial cell membrane, and its solubility in the aqueous environment.[1] The lipophilic nature of the alkyl chain is a primary factor in the antimicrobial action of these compounds.[1]
For instance, studies on 4-alkylphenols have demonstrated that 4-pentylphenol (B72810) and 4-hexylphenol (B1211905) exhibit high partition coefficients and potent antimicrobial activity against a range of bacteria.[1] This principle suggests that the long C18 alkyl chain of 3-octadecylphenol would confer significant hydrophobicity, likely resulting in potent antimicrobial properties. The incorporation of moderately hydrophobic alkyl groups has been shown to markedly improve antimicrobial efficacy by targeting the bacterial membrane.[2]
Comparative Antimicrobial Efficacy
Quantitative data from studies on various long-chain alkylated compounds provide insights into their relative antimicrobial potencies. The following tables summarize the Minimum Lethal Concentrations (MLC) and Minimum Inhibitory Concentrations (MIC) of representative long-chain alkylphenols and related compounds against several pathogenic microorganisms.
Table 1: Minimum Lethal Concentration (MLC) of 4-Alkylphenols [1]
| Compound | Escherichia coli (% g/g) | Pseudomonas aeruginosa (% g/g) | Staphylococcus aureus (% g/g) | Enterococcus faecalis (% g/g) |
| 4-Pentylphenol | 0.02 | 0.02 | 0.01 | 0.01 |
| 4-Hexylphenol | 0.01 | 0.01 | 0.005 | 0.005 |
Table 2: Minimum Inhibitory Concentration (MIC) of 3,4-Epoxy-2-alkanones [3]
| Compound (Chain Length) | Trichophyton mentagrophytes (µg/mL) | Propionibacterium acnes (µg/mL) | Pityrosporum ovale (µg/mL) |
| 3,4-Epoxy-2-undecanone (C11) | 50 | 100 | 50 |
| 3,4-Epoxy-2-dodecanone (C12) | 25 | 50 | 25 |
| 3,4-Epoxy-2-tridecanone (C13) | 25 | 50 | 25 |
| 3,4-Epoxy-2-tetradecanone (C14) | 50 | 100 | 50 |
| 3,4-Epoxy-2-pentadecanone (C15) | 100 | >100 | 100 |
| 3,4-Epoxy-2-hexadecanone (C16) | >100 | >100 | >100 |
| 3,4-Epoxy-2-heptadecanone (C17) | >100 | >100 | >100 |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized experimental protocols. Below are methodologies for key assays used in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay:
-
Preparation of Test Compounds: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Minimum Lethal Concentration (MLC) Assay
The MLC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
-
Bacterial Suspension: A bacterial suspension of a known concentration (e.g., 2–6 ×10^8 cfu/mL) is prepared.[1]
-
Exposure: A specific concentration of the antimicrobial agent is added to the bacterial suspension.
-
Incubation: The mixture is incubated with stirring for a defined period (e.g., one hour).[1]
-
Plating: Aliquots from the mixture are serially diluted and plated on agar (B569324) plates.
-
Enumeration: After incubation, the number of surviving colonies is counted to determine the percentage of killed bacteria. The MLC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL.
Proposed Mechanisms of Action
The antimicrobial activity of phenolic compounds, including long-chain alkylphenols, is attributed to several mechanisms that disrupt essential cellular functions.
Caption: Proposed mechanisms of antimicrobial action for alkylphenols.
The primary mechanism is believed to be the disruption of the bacterial cell membrane. The lipophilic alkyl chain intercalates into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of cellular contents, ultimately resulting in cell death.[4] Other proposed mechanisms include the inhibition of essential enzymes and the chelation of metal ions required for microbial growth and metabolism.[4]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of a new compound.
Caption: Workflow for MIC and MBC/MLC determination.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]
A Comparative Guide to Surfactant Performance: 3-Octadecylphenol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the surfactant properties of 3-Octadecylphenol, benchmarked against three widely used surfactants: Sodium Dodecyl Sulfate (B86663) (SDS), Triton X-100, and Pluronic F-127. The selection of an appropriate surfactant is critical in numerous applications, including drug delivery systems, formulation development, and biological assays. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions regarding surfactant selection.
While extensive quantitative data is available for SDS, Triton X-100, and Pluronic F-127, specific experimental performance metrics for this compound are not readily found in publicly accessible literature. Therefore, its performance is discussed based on the known properties of long-chain alkylphenols.
Executive Summary of Surfactant Performance
The selection of a surfactant is often guided by its efficiency in reducing surface tension and its ability to form micelles at low concentrations, a point known as the Critical Micelle Concentration (CMC). A lower CMC value indicates a more efficient surfactant. The following tables summarize the key performance indicators for the compared surfactants.
| Surfactant | Chemical Class | Type | Molecular Weight ( g/mol ) |
| This compound | Alkylphenol | Nonionic | ~346.59 |
| Sodium Dodecyl Sulfate (SDS) | Alkyl Sulfate | Anionic | 288.38 |
| Triton X-100 | Polyoxyethylene octyl phenyl ether | Nonionic | ~647 |
| Pluronic F-127 | Triblock Copolymer (PEO-PPO-PEO) | Nonionic | ~12600 |
Table 1: General Properties of Compared Surfactants
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound | Data not available (Expected to be low) | Data not available |
| Sodium Dodecyl Sulfate (SDS) | ~8.3 mM[1][2] | ~33-40 mN/m[2][3] |
| Triton X-100 | ~0.2-0.3 mM[4][5] | ~30-33 mN/m[6][7] |
| Pluronic F-127 | ~0.012 - 0.34 mM (Varies with temperature)[8][9][10] | ~40 mN/m[11] |
Table 2: Comparative Performance Metrics of Surfactants Note: CMC and surface tension values can vary with experimental conditions such as temperature, pH, and the presence of electrolytes.
In-Depth Surfactant Profiles
This compound (Nonionic)
This compound belongs to the alkylphenol class of nonionic surfactants.[12] These surfactants consist of a hydrophobic alkyl chain attached to a hydrophilic phenolic group. The long C18 alkyl chain of this compound imparts strong hydrophobicity, suggesting it would be an effective emulsifier for oil-in-water emulsions and capable of solubilizing hydrophobic molecules. While specific data is scarce, it is expected that polyethoxylated derivatives of long-chain alkylphenols, such as 3-pentadecylphenol, can effectively reduce the surface tension of water. Due to the significant hydrophobic character of the octadecyl chain, this compound is anticipated to have a very low Critical Micelle Concentration (CMC).
Sodium Dodecyl Sulfate (SDS) (Anionic)
SDS is a widely utilized anionic surfactant known for its excellent detergent and solubilizing properties.[13] It consists of a 12-carbon tail and a sulfate head group. Its CMC in water at 25°C is approximately 8.3 mM.[1] SDS is a strong protein denaturant and is commonly used in biochemical applications like SDS-PAGE for protein separation. However, its denaturing properties can be a drawback in applications where protein structure and function need to be preserved.
Triton X-100 (Nonionic)
Triton X-100 is a nonionic surfactant with a polyethylene (B3416737) oxide chain and a hydrocarbon lipophilic group.[4] It is known for its mildness and is frequently used to solubilize membrane proteins without denaturation.[4] Its CMC is in the range of 0.2-0.3 mM, indicating its high efficiency in forming micelles.[4][5] Triton X-100 is effective at reducing surface tension.[14]
Pluronic F-127 (Nonionic)
Pluronic F-127 is a triblock copolymer consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged as PEO-PPO-PEO.[9] It is a nonionic surfactant known for its unique thermo-responsive gelling properties and biocompatibility, making it suitable for drug delivery applications.[15] Its CMC is notably low and can be influenced by temperature.[9][10] Pluronic F-127 is effective in solubilizing poorly water-soluble drugs and has a surface tension of around 40 mN/m at its CMC.[11]
Experimental Protocols
Accurate and reproducible measurement of surfactant performance is paramount. Below are detailed methodologies for determining two key parameters: Critical Micelle Concentration (CMC) and Surface Tension.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. Several methods can be employed for its determination.
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
2. Conductivity Method (for ionic surfactants):
-
Principle: The molar conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of molar conductivity versus the square root of concentration indicates micelle formation.
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the molar conductivity against the square root of the concentration.
-
The CMC is identified as the concentration at the point of inflection in the curve.
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
1. Wilhelmy Plate Method:
-
Principle: This method measures the force required to detach a thin platinum plate from the surface of a liquid.
-
Procedure:
-
A clean platinum plate of known perimeter is suspended from a microbalance.
-
The plate is brought into contact with the liquid surface.
-
The force exerted on the plate by the surface tension is measured.
-
The surface tension (γ) is calculated using the formula: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).
-
2. Du Noüy Ring Method:
-
Principle: This method measures the force required to pull a platinum ring from the liquid surface.
-
Procedure:
-
A platinum ring is immersed in the liquid.
-
The ring is slowly pulled upwards, drawing a meniscus of liquid with it.
-
The maximum force required to detach the ring is recorded.
-
The surface tension is calculated from this maximum force, taking into account a correction factor that depends on the ring dimensions and the properties of the liquid.
-
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for CMC determination and surface tension measurement.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Caption: Workflow for Surface Tension Measurement.
Conclusion
This guide provides a comparative overview of the performance of this compound and three common surfactants. While direct experimental data for this compound is limited, its long alkyl chain suggests it is a potent surfactant with a low CMC. For applications requiring mild conditions and biocompatibility, nonionic surfactants like Triton X-100 and Pluronic F-127 are excellent choices. SDS remains a powerful, albeit often denaturing, surfactant for solubilization and cleaning applications. The choice of surfactant should be guided by the specific requirements of the application, including the desired level of surface activity, the need to preserve biological structures, and the required physicochemical properties of the formulation. The provided experimental protocols and workflows offer a standardized approach for researchers to evaluate and compare the performance of these and other surfactants in their own laboratories.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pluronic F127 polymeric micelles for co-delivery of paclitaxel and lapatinib against metastatic breast cancer: preparation, optimization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]
- 11. Association between Nonionic Amphiphilic Polymer and Ionic Surfactant in Aqueous Solutions: Effect of Polymer Hydrophobicity and Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylphenol - Wikipedia [en.wikipedia.org]
- 13. ajbasweb.com [ajbasweb.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. alphachem.biz [alphachem.biz]
Confirming the Structure of 3-Octadecylphenol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the realm of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. For long-chain substituted phenols like 3-Octadecylphenol, which have applications ranging from surfactants to pharmaceutical intermediates, precise structural elucidation ensures purity, predicts physicochemical properties, and informs biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic methods for the structural confirmation of this compound, offering researchers the data and protocols needed to select the most appropriate analytical approach.
Definitive Structure Elucidation with X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[1]
While a published crystal structure for this compound is not currently available, this section presents a hypothetical, yet realistic, dataset to illustrate the depth of information this technique provides. The primary challenge in this analysis is obtaining a single crystal of sufficient size and quality, a common hurdle for molecules with long, flexible alkyl chains which can hinder the formation of a well-ordered crystal lattice.[3][4]
Hypothetical Crystallographic Data for this compound
The following table summarizes the expected crystallographic data for this compound, based on the known crystal structure of phenol (B47542) and related long-chain alkyl compounds.[5]
| Parameter | Hypothetical Value for this compound | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequent space group for monosubstituted phenols. |
| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 45.0 Å | The 'c' dimension is significantly elongated to accommodate the C18 alkyl chain. |
| α = 90°, β = 95°, γ = 90° | ||
| Volume (V) | 2418 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of this compound molecules within one unit cell. |
| Selected Bond Lengths | ||
| C-O (hydroxyl) | 1.36 Å | Typical length for a phenolic C-O bond. |
| C-C (aromatic) | 1.39 Å (average) | Average length of carbon-carbon bonds within the benzene (B151609) ring. |
| C(aromatic)-C(alkyl) | 1.51 Å | Standard length for a bond between an sp² and an sp³ carbon. |
| Selected Bond Angles | ||
| C-O-H | 109° | The angle of the hydroxyl group. |
| C-C-O | 120° | The angle at the point of hydroxyl substitution on the aromatic ring. |
Experimental Protocol for Single-Crystal X-ray Crystallography
A detailed methodology is crucial for reproducing crystallographic experiments.
-
Crystallization :
-
Challenge : The primary difficulty for this compound is its long alkyl chain, which introduces significant conformational flexibility, making it challenging to grow diffraction-quality single crystals.[4]
-
Method : Slow evaporation is a suitable starting point.[6] A near-saturated solution of highly purified this compound is prepared in a suitable solvent system (e.g., a mixture of a good solvent like acetone (B3395972) and a poor solvent like hexane). The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate over several days to weeks in an undisturbed, vibration-free environment.[6]
-
-
Crystal Mounting and Data Collection :
-
A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope.[7]
-
The crystal is mounted on a goniometer head. For air-sensitive compounds, this would be done under a layer of paratone oil.[7]
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam, and the crystal is rotated to collect a complete sphere of diffraction data.[7]
-
-
Structure Solution and Refinement :
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain initial phases for the structure factors.
-
An initial electron density map is generated, from which an initial molecular model is built.
-
The model is refined using full-matrix least-squares methods against the experimental data to optimize atomic positions, and thermal parameters, and to minimize the difference between observed and calculated structure factors.[2]
-
Alternative Confirmation by Spectroscopic Methods
While X-ray crystallography provides the most definitive structural data, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are more rapid and do not require crystallization, making them indispensable for routine structural verification.
Comparative Spectroscopic Data for this compound
The following table summarizes the expected data from these techniques.
| Technique | Expected Data for this compound | Information Provided |
| ¹H NMR (in CDCl₃) | ~7.1-7.3 ppm (m, 1H), ~6.7-6.9 ppm (m, 3H), ~4.8 ppm (s, 1H, -OH), 2.55 ppm (t, 2H, Ar-CH₂-), 1.58 ppm (p, 2H, -CH₂-), 1.25 ppm (br s, 30H, -(CH₂)₁₅-), 0.88 ppm (t, 3H, -CH₃) | Provides information on the chemical environment of protons, their connectivity (via splitting patterns), and the ratio of different types of protons.[8][9] |
| ¹³C NMR (in CDCl₃) | ~155 ppm (C-OH), ~130-140 ppm (aromatic C-C), ~115-125 ppm (aromatic C-H), ~36 ppm (Ar-CH₂-), ~32 ppm (-CH₂-), ~29 ppm (-(CH₂)₁₅-), ~23 ppm (-CH₂-), ~14 ppm (-CH₃) | Identifies the number of unique carbon environments and distinguishes between sp², sp³, and quaternary carbons.[10] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 346. Key fragments at m/z = 107 (cresol-like fragment from benzylic cleavage), and a series of fragments differing by 14 amu (-CH₂-) from the alkyl chain.[11][12] | Determines the molecular weight of the compound and provides information on its structure through characteristic fragmentation patterns.[12] |
| FTIR (KBr pellet) | ~3550-3200 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2920 & 2850 cm⁻¹ (aliphatic C-H stretch), ~1600 & 1470 cm⁻¹ (aromatic C=C stretch), ~1230 cm⁻¹ (C-O stretch).[13][14] | Identifies the functional groups present in the molecule based on the vibrational frequencies of chemical bonds.[15] |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy : A small amount of the purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer.
-
Mass Spectrometry : The sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by Gas Chromatography), where it is ionized. The mass-to-charge ratio of the resulting ions is then measured.[16]
-
FTIR Spectroscopy : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The pellet is then placed in the beam of an FTIR spectrometer to obtain the infrared spectrum.
Performance Comparison and Conclusion
Both crystallography and spectroscopy offer valuable, albeit different, insights into molecular structure. The choice of method depends on the specific research question and the availability of a suitable crystalline sample.
| Feature | X-ray Crystallography | Spectroscopic Methods (NMR, MS, IR) |
| Definitive Structure | Yes , provides absolute 3D structure.[1] | No , structure is inferred from combined data. |
| Sample Requirement | High-quality single crystal.[7] | Small amount of pure sample (solid or liquid). |
| Throughput | Low; crystallization can be a significant bottleneck.[17] | High; rapid analysis. |
| Information Provided | Bond lengths, bond angles, stereochemistry, packing. | Connectivity, functional groups, molecular weight, formula.[10][11] |
| Primary Strength | Unambiguous structural proof. | Speed, versatility, and structural verification. |
| Primary Limitation | Requires a suitable crystal, which can be difficult to obtain.[17] | Ambiguity in complex structures; does not provide spatial arrangement. |
References
- 1. rigaku.com [rigaku.com]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. docbrown.info [docbrown.info]
- 13. docbrown.info [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
3-Octadecylphenol: An In-depth Comparison of In Vitro and In Vivo Biological Effects
A notable scarcity of specific research on 3-Octadecylphenol necessitates a broader comparative analysis based on the class of long-chain alkylphenols (LCAPs). While dedicated in vitro and in vivo studies on the biological effects of this compound are largely absent from publicly available scientific literature, a significant body of research exists for structurally related LCAPs, such as octylphenol (B599344) and nonylphenol. This guide, therefore, provides a comparative overview of the biological effects of LCAPs, offering insights that may be cautiously extrapolated to this compound, given its similar chemical structure. It is crucial for researchers to recognize that these are generalizations, and the specific biological activities of the 3-isomer could vary.
Overview of Long-Chain Alkylphenols (LCAPs)
LCAPs are a group of organic compounds characterized by a phenol (B47542) ring substituted with a long alkyl chain.[1] They are primarily used in the production of alkylphenol ethoxylates, which are common non-ionic surfactants. The degradation of these ethoxylates in the environment can lead to the formation of persistent LCAPs.[2] Concerns have been raised about the environmental and health impacts of LCAPs due to their potential toxicity, persistence, and ability to bioaccumulate.[1] A primary concern is their activity as xenoestrogens, meaning they can mimic the effects of estrogen and disrupt the endocrine system.[3]
In Vitro vs. In Vivo Studies: A Comparative Framework
In vitro and in vivo studies are complementary approaches to understanding the biological effects of chemical compounds. In vitro studies, conducted in a controlled laboratory setting outside a living organism, are instrumental for elucidating mechanisms of action at the cellular and molecular level. In contrast, in vivo studies, performed within a whole, living organism, provide a more comprehensive picture of a substance's effects, accounting for complex physiological processes like metabolism, distribution, and excretion.
Quantitative Data on the Biological Effects of Long-Chain Alkylphenols
The following tables summarize quantitative data from various studies on LCAPs, primarily focusing on octylphenol and nonylphenol as representative examples.
Table 1: Summary of In Vitro Toxicological Data for Long-Chain Alkylphenols
| Cell Line | LCAP Studied | Endpoint | Concentration/Dose | Observed Effect |
| HepG2 (human liver) | 4-Octylphenol | Cytotoxicity | 6.25–100 μM | Increased cell death, interference with unfolded protein response, autophagy, and antioxidant response.[4] |
| Various human cell lines | 4-Octylphenol | Cytotoxicity | Varies by cell line | Differential sensitivity to cytotoxic effects.[4] |
| GH3/B6/F10 (somatomammotropes) | Various Alkylphenols | Estrogenic Activity | Not specified | Potent activation of signaling and functional responses. |
| Yeast-based estrogen receptor assay | Various Alkylphenols | Estrogenic Activity | Not specified | Demonstrated estrogenic activity.[3] |
Table 2: Summary of In Vivo Toxicological Data for Long-Chain Alkylphenols
| Species | LCAP Studied | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Observed Effects |
| Rat | Octylphenol | Oral | 90 days | 30 ppm | 300 ppm | Reduced body weight gain.[5] |
| Rat (male) | 4-tert-Octylphenol | Diet | Not specified | - | Doses >650 times short-term RfD | Changes in epididymis and prostate weights.[6] |
| Rat (female) | 4-tert-Octylphenol | Diet | Not specified | - | Doses 35-275 times short-term RfD | Changes in estrus cyclicity.[6] |
| Fish | Nonylphenol | Water | Not specified | - | 5 µg/L | Induction of vitellogenin in male fish (feminization).[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to assess the biological effects of LCAPs.
In Vitro: Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., 4-Octylphenol dissolved in DMSO) for a specified duration (e.g., 24 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo: Rodent 90-Day Oral Toxicity Study
-
Animal Model: Typically, rats are used and acclimated to laboratory conditions.
-
Dosing: The test compound is administered daily via the diet or gavage at multiple dose levels for 90 consecutive days.[5] A control group receives the vehicle only.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
-
Data Analysis: Statistical analyses are performed to identify any dose-related effects and to determine the NOAEL and LOAEL.
Signaling Pathways and Experimental Workflows
The endocrine-disrupting effects of LCAPs are often mediated through their interaction with nuclear receptors, particularly the estrogen receptor.
Caption: Generalized signaling pathway for endocrine disruption by LCAPs.
The diagram above illustrates the general mechanism by which LCAPs can exert their endocrine-disrupting effects. By mimicking endogenous estrogen, they can bind to the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent biological effects.
Caption: A typical experimental workflow for assessing the biological effects of LCAPs.
This workflow demonstrates the logical progression of research, starting from a hypothesis and employing both in vitro and in vivo methodologies to build a comprehensive understanding of a compound's biological activity and toxicological profile.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinlist.chemsec.org [sinlist.chemsec.org]
- 4. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. health.state.mn.us [health.state.mn.us]
- 7. researchgate.net [researchgate.net]
"comparative thermal stability of polymers synthesized with 3-Octadecylphenol"
An Objective Comparison of Polymers Synthesized with Phenols Bearing Long Alkyl Chains, with a Focus on Cardanol (B1251761) as an Analogue for 3-Octadecylphenol
For researchers and professionals in materials science and polymer chemistry, understanding the thermal stability of novel polymers is paramount for predicting their performance in demanding applications. This guide provides a comparative analysis of the thermal stability of polymers synthesized using long-chain alkylphenols. Due to a lack of specific literature on polymers derived from this compound, this guide will utilize data from polymers synthesized with cardanol, a naturally derived phenolic compound possessing a C15 alkyl chain, as a close structural and functional analogue. The thermal properties of these polymers will be compared to conventional polymers derived from un-substituted or less-substituted phenols, such as bisphenol-A (BPA).
The primary method for evaluating thermal stability discussed herein is Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature in a controlled atmosphere. Key parameters from TGA, including the onset temperature of decomposition (often reported as Td₅% or Td₁₀%, the temperatures at which 5% or 10% weight loss occurs) and the percentage of material remaining at a high temperature (char yield), are used for comparison.
Data Presentation: Comparative Thermal Stability
The following table summarizes the thermal stability of various polybenzoxazines, a class of high-performance polymers often synthesized from phenolic compounds. The data highlights the differences between polymers synthesized from cardanol (a long-chain alkylphenol) and those from bisphenol-A (a common industrial phenol).
| Polymer System | Td₅% (°C) | Td₁₀% (°C) | Char Yield (%) at 800°C | Reference |
| Polybenzoxazine from Cardanol-Aniline (CA-a) | > 330 | - | - | [1] |
| Polybenzoxazine from Bisphenol-A-Aniline (BA-a) | ~350 | - | - | [1] |
| Polybenzoxazine from Cardanol-Furfurylamine | 425 | - | 60 | [2] |
| Polybenzoxazine from Cardanol-p-aminophenol | - | - | > 26 | [3] |
| Polybenzoxazine from Cardanol-p-fluoroaniline | - | - | > 26 | [3] |
| Polybenzoxazine from m-methylphenol | 328 | - | - | [4] |
| Polybenzoxazine from p-methylphenol | 261 | - | - | [4] |
| Unsubstituted Phenol-based Polybenzoxazine | 237 | 281 | 39.8 | [4] |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. However, general trends can be observed.
Generally, the introduction of a long alkyl chain, such as in cardanol-based polybenzoxazines, can influence thermal stability. While some studies suggest that the presence of long, flexible alkyl chains might slightly decrease the initial decomposition temperature due to the weaker C-C and C-H bonds compared to the aromatic structures, they can also lead to higher char yields in some cases.[1] For instance, the degradation of cardanol-based polybenzoxazines can be more rapid after the initial decomposition phase due to the weaker methylene (B1212753) linkages in the alkyl side chain.[1] However, other research indicates that certain formulations of cardanol-based benzoxazines exhibit good thermal stability and flame-retardant behavior.[3]
Experimental Protocols: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for conducting Thermogravimetric Analysis on polymer samples, based on standard methodologies.[5][6][7][8]
Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace.
-
Sample pans (typically platinum, alumina, or aluminum).
-
Control and data acquisition software.
-
Inert gas supply (e.g., Nitrogen) and/or reactive gas supply (e.g., Air or Oxygen).
Procedure:
-
Sample Preparation: A small, representative sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) at a controlled flow rate (e.g., 20-50 mL/min) to create a stable and controlled environment.[9]
-
The instrument is programmed with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).[10]
-
-
Data Collection: The TGA instrument continuously measures and records the sample's weight as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (a plot of percent weight versus temperature) is analyzed to determine key thermal stability parameters:
-
Onset of Decomposition (Td): The temperature at which significant weight loss begins. This is often reported as the temperature at which 5% (Td₅%) or 10% (Td₁₀%) of the initial weight has been lost.
-
Temperature of Maximum Rate of Weight Loss (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Char Yield: The percentage of the initial sample weight that remains at the final temperature of the experiment.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).
References
- 1. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Low Temperature Cure Cardanol Based Mono-Functional Benzoxazines: A Comparison | springerprofessional.de [springerprofessional.de]
- 4. mdpi.com [mdpi.com]
- 5. matestlabs.com [matestlabs.com]
- 6. sump4.com [sump4.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. akjournals.com [akjournals.com]
- 10. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of 3-Octadecylphenol: A Comprehensive Guide for Laboratory Professionals
The safe and responsible disposal of 3-Octadecylphenol is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this long-chain alkylphenol, adhering to best practices and regulatory considerations.
Understanding the Hazards of this compound
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]
-
Toxicity: The full toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1]
-
Environmental Risk: Phenolic compounds, in general, are recognized as priority pollutants by the United States Environmental Protection Agency (US EPA) due to their potential harm to aquatic life and the environment.[3] Improper disposal can lead to contamination of soil and water sources.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes or dust.
-
Lab Coat: A standard lab coat will protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular solid waste.
Step 1: Containment
-
Solid Waste: Carefully sweep or vacuum solid this compound, avoiding dust generation.[1] Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated Materials: Any items contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be collected in the designated hazardous waste container.
-
Solutions: If this compound is in a solvent, it should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with incompatible wastes.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. These professionals are trained to handle and transport hazardous materials in compliance with all local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an absorbent material like sand or vermiculite (B1170534) to contain the substance. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS for recommendations) and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of phenolic compounds is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It is crucial to adhere to these regulations, as well as any specific state and local rules, to ensure compliance and avoid penalties.
Disclaimer: This document provides general guidance for the proper disposal of this compound based on available data for similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety department for specific protocols and requirements.
Logical Relationship of Disposal Steps
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Octadecylphenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Octadecylphenol. Given the limited specific data for this compound, this guidance is based on the established protocols for similar long-chain alkylphenols and the parent compound, phenol (B47542). Phenolic compounds are toxic and corrosive, capable of causing severe skin burns, eye damage, and systemic toxicity.[1][2][3][4] Phenol has anesthetic properties that can delay the sensation of a burn, making immediate and proper personal protective equipment (PPE) use critical.[1][2][5]
Engineering Controls and Emergency Preparedness
Before handling this compound, ensure the following engineering controls and emergency equipment are in place and readily accessible:
-
Fume Hood: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][6][7]
-
Emergency Eyewash and Shower: An ANSI-approved eyewash station and safety shower must be located within a 10-second travel distance from the handling area.[1][7]
-
First Aid Kit for Phenol Exposure: A dedicated first aid kit should be available. Key contents include:
-
Spill Kit: An appropriate spill kit containing absorbents like sand, vermiculite, or diatomaceous earth should be available.[2][5][8]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Safety goggles and a face shield.[7][9][10] | Protects against splashes of the chemical which can cause severe eye damage.[1][11][12] |
| Skin and Body Protection | A fully buttoned lab coat worn over long pants and closed-toe shoes.[2][6][7] | Prevents accidental skin contact. |
| A butyl rubber or neoprene apron should be worn over the lab coat when there is a significant risk of splashing.[1][7] | Provides an additional layer of chemical resistance. | |
| Hand Protection | Double gloving is recommended. The specific glove combination depends on the concentration and duration of use. | Provides protection against a chemical that is toxic upon skin contact and can cause severe burns.[3][4][6] |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood.[6] | A fume hood provides adequate ventilation to prevent inhalation of hazardous vapors. |
Choosing the correct gloves is critical for safety. Nitrile gloves are generally not recommended for handling concentrated phenol as they offer poor resistance.[1] The following table provides guidance on glove selection.
| Glove Material | Protection Level | Recommended Use Case |
| Silver Shield/4H® | Excellent | Recommended for spill cleanup or when there is a high risk of direct contact.[1][2] |
| Butyl Rubber | Good | Suitable for working with concentrations >70%.[1] |
| Viton | Good | Recommended for concentrations >70%.[1] |
| Neoprene | Fair to Good | Suitable for short-term work with concentrations >70% (thicker than 0.3 mm).[1] Also recommended for general handling.[6] |
| Nitrile | Poor to Fair | Only for incidental contact with dilute solutions (<10%), worn as double gloves.[7] Must be changed immediately upon contact. |
Procedural Guidance: Handling this compound
-
Preparation:
-
Ensure all necessary engineering controls are functioning correctly.
-
Assemble all required PPE.
-
Locate the nearest emergency eyewash, shower, and phenol first aid kit.
-
Never work alone when handling this chemical.[1]
-
-
Donning PPE:
-
Follow the sequence outlined in the PPE workflow diagram below.
-
-
Handling:
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, as shown in the workflow diagram, to prevent cross-contamination.
-
-
Hygiene:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
-
Disposal Plan for this compound and Contaminated Waste
Proper disposal is essential to protect human health and the environment. This compound waste is considered hazardous.
-
Waste Collection:
-
All waste, including residual chemical, contaminated labware (pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Cleanup Waste:
-
Aqueous Waste:
-
Final Disposal:
-
The primary recommended method for the disposal of phenolic waste is incineration at a licensed chemical disposal facility.[8]
-
Contact your institution's EHS office for specific procedures on hazardous waste pickup and disposal.
-
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. Lab Safety Guideline: Phenol | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. carlroth.com [carlroth.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
